3-Bromo-5-chloro-1,2,4-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrClN2S/c3-1-5-2(4)7-6-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUWGEWQRCXJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369346 | |
| Record name | 3-bromo-5-chloro-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37159-60-7 | |
| Record name | 3-bromo-5-chloro-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloro-1,2,4-thiadiazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthetic Pathway of 3-Bromo-5-chloro-1,2,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-1,2,4-thiadiazole is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds and agrochemicals.[1] Its unique substitution pattern offers versatile reactivity for further molecular elaboration. This technical guide outlines a proposed synthetic pathway for this compound, based on established methodologies for the synthesis of analogous 3,5-dihalo-1,2,4-thiadiazoles. Due to the limited availability of a direct, published experimental protocol for this specific molecule, the following pathway is presented as a well-supported hypothesis based on the known reactivity of related compounds.
Proposed Synthesis Pathway
The most plausible route for the synthesis of this compound involves the reaction of a suitable amidine precursor with a sulfur- and chlorine-containing reagent. A well-established method for the synthesis of 3-substituted-5-chloro-1,2,4-thiadiazoles is the reaction of an amidine with trichloromethanesulfenyl chloride (Cl3CSCl). This reaction, often referred to as the Goerdeler reaction, provides a direct route to the desired heterocyclic core.
In this proposed pathway, Bromoformamidine hydrobromide would serve as the key starting material, reacting with trichloromethanesulfenyl chloride in the presence of a base to yield the target molecule.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Notes |
| Bromoformamidine hydrobromide | CH3Br2N2 | 202.86 | Starting Material | Precursor for the 3-bromo substituent. |
| Trichloromethanesulfenyl chloride | CCl4S | 185.88 | Reagent | Source of the C-S-Cl fragment. |
| Sodium hydroxide | NaOH | 40.00 | Base | Neutralizes HBr and HCl byproducts. |
| Dichloromethane | CH2Cl2 | 84.93 | Solvent | Inert reaction medium. |
| Water | H2O | 18.02 | Solvent/Quenching | Used for workup. |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | Drying Agent | Removes residual water from the organic phase. |
Reaction Parameters
| Parameter | Value | Notes |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically initiated at low temperature and then allowed to warm. |
| Reaction Time | 2 - 6 hours | Monitoring by TLC is recommended. |
| Stoichiometry (Amidine:Reagent:Base) | 1 : 1 : 2 | Molar equivalents. |
| Work-up Procedure | Aqueous extraction, drying, and solvent evaporation. | Standard organic synthesis work-up. |
| Purification | Column chromatography or distillation. | To isolate the pure product. |
Experimental Protocol (Hypothetical)
Synthesis of this compound
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with bromoformamidine hydrobromide (1.0 eq) and dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath.
-
Addition of Base: An aqueous solution of sodium hydroxide (2.0 eq) is added dropwise to the stirred suspension over a period of 15 minutes, maintaining the temperature at 0 °C.
-
Addition of Trichloromethanesulfenyl Chloride: Trichloromethanesulfenyl chloride (1.0 eq) is dissolved in dichloromethane (20 mL) and added dropwise to the reaction mixture over 30 minutes. The reaction mixture is stirred at 0 °C for an additional hour.
-
Reaction Progression: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for a further 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is washed with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by vacuum distillation to afford pure this compound.
Synthesis Pathway Diagram
Caption: Proposed synthesis of this compound.
Logical Workflow for Synthesis
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
This technical guide provides a detailed, albeit proposed, pathway for the synthesis of this compound. The outlined methodology is based on the well-established Goerdeler reaction for the synthesis of related 5-chloro-1,2,4-thiadiazoles. Researchers and scientists in drug development can use this guide as a foundational reference for the laboratory-scale preparation of this important intermediate. It is crucial to note that optimization of reaction conditions may be necessary to achieve satisfactory yields and purity. Standard laboratory safety precautions should be strictly adhered to when handling the described reagents.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-chloro-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-1,2,4-thiadiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its unique structural features, particularly the presence of a reactive 1,2,4-thiadiazole core with bromo and chloro substituents, make it a versatile building block for the synthesis of novel bioactive molecules.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering valuable data for researchers engaged in its use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below. This data is essential for understanding its behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂BrClN₂S | [1][2] |
| CAS Number | 37159-60-7 | [1][2] |
| Molecular Weight | 199.46 g/mol | [2] |
| Physical State | Clear, colorless to yellow liquid or solid | [1] |
| Melting Point | 24-25 °C | Fisher Scientific |
| Boiling Point | 192-194 °C at 760 mmHg | Fisher Scientific |
| Density (estimated) | 2.161 g/cm³ | ChemicalBook |
| Purity | Typically ≥95% or ≥98% | [1] |
Table 2: Chemical and Reactivity Properties
| Property | Value/Information | Source |
| pKa (predicted) | -3.72 | ChemicalBook |
| logP (predicted) | 1.85 | Molinspiration |
| Stability | Stable under normal conditions. | Fisher Scientific |
| Incompatibilities | Strong oxidizing agents, Strong bases. | Fisher Scientific |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides, Sulfur oxides, Hydrogen chloride gas. | Fisher Scientific |
| Reactivity | The 1,2,4-thiadiazole ring is susceptible to nucleophilic attack. The 5-position is a particularly reactive site for nucleophilic substitution. Can act as a covalent modifier of cysteine residues in proteins. | General Thiadiazole Chemistry |
Experimental Protocols
General Synthesis of 3-Chloro-5-substituted-1,2,4-thiadiazoles via Oxidative Cyclization
This method involves the oxidative cyclization of monoalkylated dipotassium cyanodithioimidocarbonate derivatives.
Workflow:
Caption: General workflow for the synthesis of 3-chloro-5-substituted-1,2,4-thiadiazoles.
Detailed Methodology:
-
Alkylation: Dipotassium cyanodithioimidocarbonate is alkylated with an appropriate alkyl bromide in a mixture of water and acetone. The reaction is typically carried out at 0 °C and then allowed to proceed at room temperature for 24 hours.
-
Oxidative Cyclization: The resulting monoalkyl derivative is then subjected to oxidative cyclization using sulfuryl chloride in chloroform. This reaction is also initiated at 0 °C and then stirred at room temperature for 24 hours to yield the 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazole.
Note: To synthesize this compound, a different synthetic route would be required, as this protocol introduces a sulfanyl substituent at the 5-position.
Characterization
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure. Due to the absence of protons in this compound, ¹H NMR would primarily be used to confirm the absence of proton-containing impurities. ¹³C NMR would show two signals corresponding to the two carbon atoms in the thiadiazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional group vibrations within the molecule.
Reactivity and Potential Signaling Pathway Interactions
The electrophilic nature of the carbon atoms in the 1,2,4-thiadiazole ring, enhanced by the presence of two electronegative nitrogen atoms and two halogen substituents, makes this compound a reactive species.
Covalent Modification of Cysteine Residues
Recent studies on related 2,3,5-substituted[1][2]-thiadiazoles have shown that they can act as covalent inhibitors of cysteine proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2. This interaction proceeds via a nucleophilic attack by the cysteine thiol on the thiadiazole ring, leading to ring-opening. This suggests that this compound could potentially act as a covalent modifier of cysteine residues in various proteins, thereby modulating their function.
References
An In-depth Technical Guide to 3-Bromo-5-chloro-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Overview
3-Bromo-5-chloro-1,2,4-thiadiazole is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique arrangement of nitrogen, sulfur, and halogen atoms renders it highly reactive and valuable for constructing more complex molecular architectures.[1] This technical guide provides a comprehensive overview of its chemical properties, applications in research and development, and detailed experimental protocols for its use.
CAS Number: 37159-60-7
Molecular Formula: C₂BrClN₂S
Chemical Structure:
The structure of this compound consists of a five-membered thiadiazole ring with a bromine atom at position 3 and a chlorine atom at position 5.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 37159-60-7 | [2] |
| Molecular Weight | 199.46 g/mol | [2] |
| Molecular Formula | C₂BrClN₂S | [2] |
| Physical State | Clear colorless to yellow liquid | [1] |
| Purity | ≥95% | [3] |
Applications in Research and Drug Development
This compound is a key building block in the synthesis of a variety of biologically active molecules, particularly within the pharmaceutical and agrochemical sectors.[1] The thiadiazole ring is a known pharmacophore that can impart specific pharmacological properties to a molecule.[1]
The reactivity of the carbon-halogen bonds allows for selective functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of various aryl groups, leading to the development of novel compounds. For instance, it has been used as a precursor in the synthesis of 5-aryl-3-amino-1,2,4-thiadiazoles, which are of interest in medicinal chemistry.[2]
Experimental Protocols
The halogen atoms on the 1,2,4-thiadiazole ring are susceptible to nucleophilic substitution and cross-coupling reactions. A common application of this compound is in palladium-catalyzed cross-coupling reactions.
Representative Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using this compound, adapted from a procedure for a similar substrate.[2]
Reaction:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Pd catalyst)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (0.05 mmol, 0.05 equiv).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
The reaction mixture is heated to 80 °C under a nitrogen atmosphere and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 3-aryl-5-chloro-1,2,4-thiadiazole.
Workflow and Process Visualization
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Safety Information
As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
The Halogenated Thiadiazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The halogenated thiadiazoles, a unique class of five-membered heterocyclic compounds, have carved a significant niche in the landscape of medicinal chemistry and drug discovery. Their journey, from early synthetic explorations to their current status as privileged scaffolds in the development of targeted therapeutics, is a testament to the enduring power of heterocyclic chemistry. This technical guide provides an in-depth exploration of the discovery and history of halogenated thiadiazoles, detailed experimental protocols for their synthesis, a comprehensive summary of their biological activities with quantitative data, and a visual representation of their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.
A Historical Overview: From a Chemical Curiosity to a Cornerstone of Medicinal Chemistry
The story of halogenated thiadiazoles is intrinsically linked to the broader history of thiadiazole chemistry. The 1,3,4-thiadiazole ring system, the most extensively studied isomer, was first described by Fischer in 1882, with its true nature being elucidated in 1890 by Freund and Kuh.[1] However, it was not until the mid-20th century that the synthesis of the parent 1,3,4-thiadiazole was achieved in 1956.[1] The introduction of halogen atoms onto this versatile scaffold marked a pivotal moment, unlocking a vast new area of chemical space and biological activity.
Early methods for the synthesis of halogenated thiadiazoles primarily relied on the diazotization of 2-amino-1,3,4-thiadiazoles followed by a Sandmeyer-type reaction. This versatile reaction, discovered by Traugott Sandmeyer in 1884, allows for the conversion of an amino group into a halide via a diazonium salt intermediate. This approach proved to be a robust and efficient way to introduce chlorine, bromine, and iodine onto the thiadiazole ring, paving the way for the exploration of their structure-activity relationships.[2]
The initial interest in halogenated thiadiazoles was largely driven by their potential as intermediates in the synthesis of more complex molecules. The halogen atom, being a good leaving group, could be readily displaced by a variety of nucleophiles, allowing for the facile introduction of diverse functional groups at the 2- or 5-position of the thiadiazole ring.[1] This chemical tractability made them attractive building blocks for the construction of libraries of compounds for biological screening.
The latter half of the 20th century and the beginning of the 21st century witnessed a surge in research into the biological activities of halogenated thiadiazoles. Scientists discovered that the incorporation of halogens often led to a significant enhancement of a compound's therapeutic properties, including its potency, selectivity, and pharmacokinetic profile. This has led to the identification of halogenated thiadiazole derivatives with a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, antiviral, and, most notably, anticancer properties.[2][3] Today, the halogenated thiadiazole motif is a key component in a multitude of investigational drugs and serves as a critical pharmacophore in the ongoing quest for novel and effective therapeutic agents.
Synthetic Methodologies: Crafting the Halogenated Thiadiazole Core
The synthesis of halogenated thiadiazoles can be broadly categorized into two main approaches: the direct halogenation of a pre-formed thiadiazole ring and the cyclization of halogen-containing precursors.
Halogenation of Pre-formed Thiadiazole Rings
The most common and historically significant method for the synthesis of 2-halo-1,3,4-thiadiazoles is the Sandmeyer reaction, which utilizes 2-amino-1,3,4-thiadiazoles as starting materials.
Experimental Protocol: Synthesis of 2-Bromo-5-ethyl-1,3,4-thiadiazole via Sandmeyer Reaction [4]
-
Reagents and Materials:
-
2-Amino-5-ethyl-1,3,4-thiadiazole
-
Copper(II) bromide (CuBr₂)
-
n-Amyl nitrite
-
Acetonitrile
-
Dimethylacetamide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 2-amino-5-ethyl-1,3,4-thiadiazole (1.00 g) in a mixture of acetonitrile (20 mL) and dimethylacetamide (20 mL), add copper(II) bromide (2.07 g) and n-amyl nitrite (1.40 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add a saturated aqueous ammonium chloride solution and extract the mixture with ethyl acetate.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate gradient (95/5 to 80/20) to afford 2-bromo-5-ethyl-1,3,4-thiadiazole as a colorless liquid.
-
-
Yield: 50%[4]
-
Characterization: Mass spectrometry (APCI) m/z: 193/195 [M+H]⁺[4]
Another approach involves the direct bromination of the thiadiazole ring using bromine in the presence of an acid and an oxidizing agent.
Experimental Protocol: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole by Direct Bromination [5]
-
Reagents and Materials:
-
2-Amino-1,3,4-thiadiazole
-
Acid solution (e.g., hydrobromic acid)
-
Bromine
-
Oxidizing agent (e.g., hydrogen peroxide, hypochlorite)
-
Alkali solution (for neutralization)
-
-
Procedure:
-
Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in an acid solution.
-
Reaction: Mix the solution with bromine for a preliminary reaction. Then, in the presence of an oxidant, continue the reaction to obtain the brominated material. The reaction is typically carried out at a temperature of 15 to 30 °C.[5]
-
Alkali analysis: Neutralize the reaction mixture with an alkali solution to precipitate the 2-amino-5-bromo-1,3,4-thiadiazole.
-
Cyclization of Halogen-Containing Precursors
An alternative strategy involves the construction of the thiadiazole ring from acyclic precursors that already contain a halogen atom. For example, the reaction of 1-bromo-2-acylacetylenes with thiosemicarbazide derivatives can yield halogenated 2-acylmethylene-1,3,4-thiadiazoles.[6]
Data Presentation: A Quantitative Look at Biological Activity
The introduction of halogens has a profound impact on the biological activity of thiadiazoles. The following tables summarize the quantitative data for the anticancer, antimicrobial, and antifungal activities of various halogenated thiadiazole derivatives.
Table 1: Anticancer Activity of Halogenated Thiadiazoles
| Compound ID | Halogen | Position | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |
| 29i | Bromo | ortho-phenyl | MCF-7 | 0.0293 (EGFR inhibition) | [7] |
| 29i | Bromo | ortho-phenyl | HER-2 | 0.05569 (HER-2 inhibition) | [7] |
| 14a-c | Chloro | 4-phenyl | MCF-7, HepG2 | 2.32 - 8.35 | [7] |
| 8a | - | - | Various | 1.62 - 4.61 | [7] |
| ST10 | Trifluoromethyl | 2-phenylamino | MCF-7 | 49.6 | [8] |
| ST10 | Trifluoromethyl | 2-phenylamino | MDA-MB-231 | 53.4 | [8] |
| B11 | - | - | NCI-H2228 | ALKwt IC₅₀ = 9.19 nM | [9] |
| B11 | - | - | NCI-H2228 | ALKL1196M IC₅₀ = 5.57 nM | [9] |
| B11 | - | - | NCI-H2228 | ALKG1202R IC₅₀ = 15.6 nM | [9] |
| Compound with 2-Cl-phenyl | Chloro | 2-phenyl | Various | 0.11 - 1.23 | [2] |
Table 2: Antimicrobial and Antifungal Activity of Halogenated Thiadiazoles
| Compound Class | Halogen | Organism | Activity (MIC, µg/mL) | Reference |
| Chlorinated Thiazolidinones | Chloro | E. coli TolC-mutant | 16 | [10] |
| Chlorinated Thiazolidinone 16d | Chloro | MRSA, L. monocytogenes, MDR S. epidermidis | 8 - 64 | [10] |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | - | Candida species | 8 - 96 | [11] |
| Thiazole derivatives T2, T3, T4 | - | C. albicans | 0.008 - 0.98 | [12] |
Table 3: Antiviral Activity of Halogenated Thiadiazoles
| Compound ID | Target Virus | Activity (EC₅₀, µg/mL) | Reference |
| 1 | HIV-1 (IIIB) | > 14 | [13] |
| 1 | HIV-2 (ROD) | > 12.4 | [13] |
| 5 | HIV-1 (IIIB) | > 12.6 | [13] |
| 5 | HIV-2 (ROD) | > 12.5 | [13] |
| 6 | HIV-1 (IIIB) | 0.96 | [13] |
| 6 | HIV-2 (ROD) | 2.92 | [13] |
| 50 | Sindbis virus | 9.6 | [13] |
Mandatory Visualization: Unraveling the Mechanisms of Action
The therapeutic effects of halogenated thiadiazoles are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.
Caption: Anticancer mechanisms of halogenated thiadiazoles.
The diagram above illustrates three primary mechanisms through which halogenated thiadiazoles exert their anticancer effects. These include the inhibition of key protein kinases such as EGFR, ALK, and Abl, which are crucial for cancer cell proliferation and survival.[2][7][9] Another significant mechanism is the disruption of microtubule dynamics by inhibiting tubulin polymerization, which is essential for mitosis.[14] Furthermore, some halogenated thiadiazole derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, leading to altered gene expression and the activation of tumor suppressor genes.[14]
Caption: General workflow for synthesis and screening.
This workflow diagram outlines a common strategy for the synthesis and biological evaluation of halogenated thiadiazole derivatives. The process begins with the readily available 2-amino-1,3,4-thiadiazole, which is converted to the corresponding 2-halo-1,3,4-thiadiazole via a Sandmeyer reaction. This halogenated intermediate then serves as a versatile platform for the introduction of various functional groups through nucleophilic substitution. The resulting library of functionalized thiadiazoles is then subjected to biological screening to identify lead compounds with desired therapeutic activities.
Conclusion
The journey of halogenated thiadiazoles from their initial discovery to their current prominence in drug development underscores their significance as a privileged heterocyclic scaffold. Their synthetic accessibility, coupled with the profound impact of halogenation on their biological activity, has made them a fertile ground for the discovery of novel therapeutic agents. The data and protocols presented in this technical guide highlight the vast potential of this compound class and are intended to inspire further research and innovation in this exciting field. As our understanding of the intricate signaling pathways that drive disease continues to evolve, the rational design of novel halogenated thiadiazole derivatives holds immense promise for the development of next-generation targeted therapies.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 4. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. mdpi.com [mdpi.com]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bepls.com [bepls.com]
Spectroscopic and Analytical Profile of 3-Bromo-5-chloro-1,2,4-thiadiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-chloro-1,2,4-thiadiazole is a halogenated heterocyclic compound recognized for its role as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its unique arrangement of nitrogen, sulfur, and halogen atoms imparts high reactivity, making it a versatile building block for more complex molecular architectures. This technical guide provides a summary of its known properties and a predictive overview of its spectroscopic characteristics. It is important to note that detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) and specific experimental protocols for this compound are not extensively available in peer-reviewed literature or public databases. The information presented herein is based on general spectroscopic principles and data from related thiadiazole derivatives.
Chemical and Physical Properties
A summary of the fundamental properties of this compound is presented in Table 1. This information is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 37159-60-7 | [1][2] |
| Molecular Formula | C₂BrClN₂S | [2] |
| Molecular Weight | 199.46 g/mol | [2] |
| Physical State | Clear colorless to yellow liquid | [1] |
| Purity | Typically ≥95% - 98%+ | [1] |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the molecular structure of this compound, which lacks hydrogen atoms, proton NMR (¹H NMR) spectroscopy is not applicable for direct characterization. However, Carbon-13 NMR (¹³C NMR) would be a key technique for structural elucidation.
Predicted ¹³C NMR Spectral Data:
The 1,2,4-thiadiazole ring is an aromatic system, and the chemical shifts of the two carbon atoms will be influenced by the electronegative nitrogen and sulfur atoms, as well as the attached bromine and chlorine atoms. The carbon atom bonded to the more electronegative chlorine atom is expected to be at a different chemical shift than the carbon bonded to bromine.
-
Expected Chemical Shift Ranges: The carbon signals for the thiadiazole ring are anticipated to appear in the downfield region of the ¹³C NMR spectrum, likely between δ 140-170 ppm. This is consistent with data from other substituted 1,3,4-thiadiazole derivatives where the ring carbons resonate in this range.
Infrared (IR) Spectroscopy
Infrared spectroscopy would provide valuable information about the vibrational modes of the C-Br, C-Cl, and the thiadiazole ring system.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 1500 - 1600 | C=N stretching vibrations of the thiadiazole ring |
| 1300 - 1400 | Ring stretching vibrations |
| 800 - 1000 | Ring breathing and deformation modes |
| 700 - 800 | C-Cl stretching vibration |
| 500 - 600 | C-Br stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the isotopic pattern of bromine and chlorine would be a key diagnostic feature.
Predicted Mass Spectrometric Data:
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a complex molecular ion cluster due to the presence of isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a characteristic pattern of peaks for the molecular ion.
-
Major Fragmentation Pathways: The fragmentation of the thiadiazole ring is a known process. Common fragmentation patterns for halogenated compounds involve the loss of the halogen atoms (as radicals or HX). Therefore, key fragments would likely correspond to the loss of Br, Cl, or both. The fragmentation of the thiadiazole ring itself could lead to the formation of smaller nitrogen and sulfur-containing ions.
Experimental Protocols: A General Approach
While a specific, validated protocol for the synthesis and analysis of this compound is not available, a general workflow for its characterization can be proposed. This workflow is based on standard analytical chemistry techniques.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Logical Relationships in Spectroscopic Analysis
The process of identifying an unknown compound like this compound using spectroscopic data follows a logical progression where each technique provides a piece of the puzzle.
Caption: The logical relationship between different spectroscopic techniques in the structural elucidation of this compound.
Conclusion
This compound is a valuable synthetic intermediate. While comprehensive experimental spectroscopic data is not publicly available, this guide provides a predictive framework for its analytical characterization. Researchers working with this compound are encouraged to perform their own detailed spectroscopic analysis to confirm its identity and purity. The predicted data and general workflows presented here can serve as a valuable reference for these analytical endeavors.
References
Theoretical and Computational Analysis of 3-Bromo-5-chloro-1,2,4-thiadiazole: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-chloro-1,2,4-thiadiazole is a halogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique arrangement of nitrogen, sulfur, and halogen atoms imparts a high degree of reactivity, making it a valuable intermediate for the construction of complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, focusing on its molecular structure, electronic properties, and reactivity. Due to the limited availability of specific experimental and computational data for this particular molecule in the public domain, this paper will also draw upon established computational methodologies and data from structurally related thiadiazole derivatives to provide a predictive framework for its behavior.
Introduction
1,2,4-thiadiazole derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3] The incorporation of halogen atoms, such as bromine and chlorine, into the thiadiazole ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with the chemical formula C₂BrClN₂S, is a key intermediate in the synthesis of various proprietary compounds, highlighting its importance in the development of novel drugs and crop protection agents.[1][4]
Molecular Structure and Properties
The molecular structure of this compound is characterized by a planar five-membered ring containing one sulfur atom and two nitrogen atoms at positions 1, 2, and 4. A bromine atom is attached at position 3, and a chlorine atom at position 5.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 37159-60-7 | [4][7][8] |
| Molecular Formula | C₂BrClN₂S | [4] |
| Molecular Weight | 199.46 g/mol | [4] |
| Physical State | Clear colorless to yellow liquid | [1] |
| Purity | Typically ≥98% | [1] |
Computational Methodology
To investigate the theoretical properties of this compound, a standard computational approach employing Density Functional Theory (DFT) would be utilized. This section outlines a typical experimental protocol for such a study.
Geometry Optimization and Frequency Calculations
The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using a DFT method, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).[5][9] The optimized structure corresponds to a minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency analysis.
Electronic Property Calculations
Once the optimized geometry is obtained, various electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting the electrophilic and nucleophilic sites.[6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the intramolecular charge transfer and the nature of the bonding within the molecule.[10]
The logical workflow for a typical computational study is illustrated in the following diagram:
Predicted Molecular and Electronic Properties
Based on computational studies of similar halogenated thiadiazoles, the following properties for this compound can be anticipated.
Molecular Geometry
The 1,2,4-thiadiazole ring is expected to be planar. The bond lengths and angles will be influenced by the presence of the electronegative halogen atoms. For instance, the C-Br and C-Cl bond lengths will be key parameters.
Table 2: Predicted Geometrical Parameters (Illustrative)
| Parameter | Predicted Value (Å or °) |
| C3-Br | ~1.88 |
| C5-Cl | ~1.72 |
| S1-N2 | ~1.65 |
| N2-C3 | ~1.32 |
| C3-N4 | ~1.38 |
| N4-C5 | ~1.31 |
| C5-S1 | ~1.75 |
| ∠N2-C3-N4 | ~115 |
| ∠C3-N4-C5 | ~108 |
Note: These are illustrative values based on general knowledge of related structures and would require specific DFT calculations for confirmation.
Frontier Molecular Orbitals and Reactivity
The HOMO and LUMO distributions are critical for understanding the molecule's reactivity. In many thiadiazole derivatives, the HOMO is often localized on the thiadiazole ring and the sulfur atom, while the LUMO can be distributed across the ring and the substituent atoms.[9] The presence of electron-withdrawing halogen atoms is expected to lower the energies of both the HOMO and LUMO.
The relationship between calculated quantum chemical parameters and the molecule's reactivity is depicted below:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. scbt.com [scbt.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 37159-60-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. This compound | 37159-60-7 [chemicalbook.com]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 3-Bromo-5-chloro-1,2,4-thiadiazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-chloro-1,2,4-thiadiazole, a key heterocyclic intermediate in the pharmaceutical and agrochemical industries.[1] Due to the absence of publicly available quantitative solubility data, this document outlines a standardized experimental protocol for determining its solubility in a range of common organic solvents. It also provides a structured framework for the presentation of such data, ensuring consistency and comparability across different research and development settings. The methodologies described herein are based on established principles of solubility determination for organic compounds.
Introduction
This compound (CAS No: 37159-60-7) is a heterocyclic compound with the molecular formula C₂BrClN₂S.[1] Its unique arrangement of nitrogen, sulfur, and halogen atoms makes it a highly reactive and valuable building block for the synthesis of more complex, biologically active molecules.[1] Understanding the solubility of this intermediate is critical for its effective use in various chemical transformations, including reaction kinetics, purification, and formulation development. This guide presents a standardized approach to determining and documenting the solubility of this compound.
Compound Properties:
-
Molecular Formula: C₂BrClN₂S
-
Physical Form: Solid or a clear colorless to yellow liquid.[1]
-
Purity: Typically available at ≥95% or 97% purity.[2]
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in common organic solvents is not widely published. The following table provides a template for researchers to populate with experimentally determined values. It is recommended to determine solubility at standard laboratory temperatures (e.g., 20°C or 25°C) and to specify the temperature at which measurements were taken.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) | Observations |
| Hexane | 0.1 | Data to be determined | |
| Toluene | 2.4 | Data to be determined | |
| Diethyl Ether | 2.8 | Data to be determined | |
| Dichloromethane (DCM) | 3.1 | Data to be determined | |
| Ethyl Acetate | 4.4 | Data to be determined | |
| Acetone | 5.1 | Data to be determined | |
| Isopropanol (IPA) | 3.9 | Data to be determined | |
| Ethanol | 4.3 | Data to be determined | |
| Methanol | 5.1 | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | |
| Water | 10.2 | Data to be determined |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic (equilibrium) solubility of a compound.[4][5] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.
3.1. Materials and Equipment
-
This compound (high purity, ≥97%)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD/UV)
-
Analytical balance
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can determine the minimum time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[5]
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. High-performance liquid chromatography is a commonly used and reliable analytical tool for analyzing saturated solutions.[5]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the compound in the experimental samples.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions of 3-Bromo-5-chloro-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-1,2,4-thiadiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its dihalogenated structure presents opportunities for selective functionalization through cross-coupling reactions, enabling the synthesis of diverse derivatives. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a key method for the arylation of this scaffold.[1] These application notes provide detailed protocols and data for the selective Suzuki coupling of this compound with various arylboronic acids.
Regioselectivity of the Coupling Reaction
A critical aspect of the Suzuki coupling with this compound is the regioselectivity of the reaction. Investigations have demonstrated that the coupling reaction occurs preferentially at the 5-chloro position over the 3-bromo position.[1] This selective reactivity is contrary to the typical reactivity of halogens in similar systems and is a key consideration for synthetic planning. The observed regioselectivity allows for the synthesis of 3-bromo-5-aryl-1,2,4-thiadiazole derivatives, which can be further functionalized at the bromine position in subsequent reactions.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The data illustrates the scope of the reaction with both electron-rich and electron-deficient coupling partners.
| Entry | Arylboronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-5-phenyl-1,2,4-thiadiazole | Pd(Amphos)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)-1,2,4-thiadiazole | Pd(Amphos)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 12 | 82 |
| 3 | 4-Trifluoromethylphenylboronic acid | 3-Bromo-5-(4-trifluoromethylphenyl)-1,2,4-thiadiazole | Pd(Amphos)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 16 | 78 |
| 4 | 3-Thienylboronic acid | 3-Bromo-5-(3-thienyl)-1,2,4-thiadiazole | Pd(Amphos)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 14 | 75 |
Pd(Amphos)Cl₂ = Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound
This protocol outlines the general methodology for the selective Suzuki coupling at the 5-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) [Pd(Amphos)Cl₂] (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and cesium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon). This cycle should be repeated three times.
-
Under a positive flow of inert gas, add the palladium catalyst, bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (0.02-0.05 mmol).
-
Add anhydrous 1,4-dioxane (5-10 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-bromo-5-aryl-1,2,4-thiadiazole.
Mandatory Visualizations
Suzuki Coupling Reaction Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Functionalization of 3-Bromo-5-chloro-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-1,2,4-thiadiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its two distinct halogen atoms at the C3 and C5 positions offer opportunities for selective functionalization, enabling the synthesis of a diverse array of substituted 1,2,4-thiadiazole derivatives. This document provides detailed protocols for the primary methods of functionalizing this scaffold: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr).
Regioselectivity Considerations
The functionalization of this compound can be directed to either the C3 or C5 position depending on the chosen reaction type and conditions.
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the carbon-bromine (C-Br) bond at the C3 position is generally more reactive than the carbon-chlorine (C-Cl) bond at the C5 position. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[2] Therefore, under typical cross-coupling conditions, selective functionalization at the C3 position is expected.
-
Nucleophilic Aromatic Substitution (SNAr): The regioselectivity of SNAr reactions on dihaloheterocycles is more complex and can be influenced by the nature of the nucleophile, solvent, and the electronic properties of the heterocyclic ring.[3][4][5][6] For many electron-deficient heterocyclic systems, the C-Cl bond can be more susceptible to nucleophilic attack than the C-Br bond. Thus, SNAr reactions on this compound may favor substitution at the C5 position.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions are expected to proceed selectively at the C3-bromo position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the thiadiazole core and various aryl or vinyl groups using a boronic acid or ester.[7][8]
Experimental Protocol: Synthesis of 3-Aryl-5-chloro-1,2,4-thiadiazole
-
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add Pd(dppf)Cl₂ (0.03 mmol).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3 | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 100 | 10 | 82 |
| 3 | 3-Pyridylboronic acid | 5 | Cs₂CO₃ | DME/H₂O | 85 | 16 | 75 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Experimental Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[9][10]
Experimental Protocol: Synthesis of 3-Amino-5-chloro-1,2,4-thiadiazole Derivatives
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a reaction vessel.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 8 | 90 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 90 | 10 | 85 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Experimental Workflow for Buchwald-Hartwig Amination
Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling allows for the introduction of terminal alkynes at the C3 position.[11][12][13][14]
Experimental Protocol: Synthesis of 3-Alkynyl-5-chloro-1,2,4-thiadiazole
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous THF or DMF, followed by the terminal alkyne (1.5 mmol) and the amine base (e.g., TEA, 3.0 mmol).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25 | 6 | 88 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 4 | 92 |
| 3 | 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 60 | 8 | 80 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Experimental Workflow for Sonogashira Coupling
Section 2: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
SNAr reactions provide a complementary approach to functionalize the this compound scaffold, likely at the C5-chloro position. This method is particularly useful for introducing heteroatom nucleophiles.
Experimental Protocol: Synthesis of 3-Bromo-5-substituted-1,2,4-thiadiazole
-
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, or alcohol) (2.0-3.0 equivalents)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or an excess of an amine nucleophile)
-
A polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen polar aprotic solvent in a reaction vessel.
-
Add the nucleophile (2.0-3.0 mmol) and the base (if required).
-
Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the reacting partner.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data for Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Piperidine | Excess Piperidine | DMSO | 80 | 18 | 75 | | 2 | Sodium thiophenoxide | N/A | DMF | 60 | 6 | 85 | | 3 | Sodium methoxide | N/A | Methanol | 65 (reflux) | 12 | 70 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Logical Flow for SNAr Reaction
Conclusion
The protocols outlined in this document provide a comprehensive guide for the selective functionalization of this compound. By choosing the appropriate reaction conditions, researchers can achieve substitution at either the C3 or C5 position, enabling the synthesis of a wide range of novel compounds for applications in drug discovery and materials science. Careful monitoring of reaction parameters is recommended to optimize yields and regioselectivity for specific substrates.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. ijnc.ir [ijnc.ir]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Applications of 3-Bromo-5-chloro-1,2,4-thiadiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-1,2,4-thiadiazole is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique arrangement of nitrogen, sulfur, and halogen atoms renders it highly reactive and suitable for a variety of chemical transformations.[1] This reactivity makes it a valuable intermediate in the synthesis of novel, biologically active molecules for the pharmaceutical and agrochemical industries.[1] The thiadiazole ring system itself is a well-established pharmacophore, known to impart specific pharmacological properties to molecules.[1] Derivatives of 1,2,4-thiadiazole have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.
Core Applications in Drug Discovery
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. While specific applications starting directly from this compound are not extensively detailed in publicly available research, the reactivity of its chloro and bromo substituents offers a clear pathway for the synthesis of diverse compound libraries for screening against various drug targets.
The primary application of this compound lies in its use as a scaffold for the generation of substituted 1,2,4-thiadiazole derivatives. The differential reactivity of the bromine and chlorine atoms can potentially be exploited for selective, stepwise functionalization, allowing for the creation of complex molecules with precise stereochemistry and pharmacophoric features.
Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
Experimental Protocol: Synthesis of 5-Aryl-3-chloro-1,2,4-thiadiazoles
Objective: To synthesize 5-aryl-3-chloro-1,2,4-thiadiazoles via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3,5-Dichloro-1,2,4-thiadiazole (or this compound)
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃ (Potassium carbonate)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3,5-dichloro-1,2,4-thiadiazole (1.0 mmol) in a mixture of toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL), add the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 5-aryl-3-chloro-1,2,4-thiadiazole.[2]
Quantitative Data from Analogous Reactions
The following table summarizes the yields of various 5-aryl-3-chloro-1,2,4-thiadiazoles synthesized using the analogous 3,5-dichloro-1,2,4-thiadiazole starting material. These results provide an indication of the expected efficiency of similar reactions with this compound.
| Arylboronic Acid | Product | Yield (%) |
| 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 5% |
| Phenylboronic acid | 3-Chloro-5-phenyl-1,2,4-thiadiazole | 78% |
| 4-Methylphenylboronic acid | 3-Chloro-5-(4-methylphenyl)-1,2,4-thiadiazole | 85% |
| 4-Fluorophenylboronic acid | 3-Chloro-5-(4-fluorophenyl)-1,2,4-thiadiazole | 75% |
Data adapted from the synthesis of 5-aryl-3-chloro-1,2,4-thiadiazoles.[2]
Potential Therapeutic Targets: Kinase Inhibition
The 1,2,4-thiadiazole scaffold has been identified as a promising core for the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. For instance, derivatives of 1,2,4-thiadiazole have been investigated as inhibitors of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[3]
The general structure of these inhibitors often involves a central thiadiazole ring with various substituents designed to interact with the ATP-binding pocket of the kinase. The ability to readily functionalize the 3- and 5-positions of the 1,2,4-thiadiazole ring, starting from precursors like this compound, makes it an attractive platform for generating focused libraries of potential kinase inhibitors.
Visualizations
Caption: Synthetic workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Simplified RIPK1 signaling pathway and the point of intervention for thiadiazole-based inhibitors.
References
Application Notes and Protocols: 3-Bromo-5-chloro-1,2,4-thiadiazole as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-1,2,4-thiadiazole is a highly reactive heterocyclic compound that serves as a critical intermediate in the synthesis of novel agrochemicals.[1] Its unique arrangement of nitrogen, sulfur, and halogen atoms imparts significant potential for the development of new pesticides, including fungicides, insecticides, and herbicides.[1] The thiadiazole ring is a recognized pharmacophore in a variety of biologically active molecules, and its derivatives are key players in the research and development of new crop protection agents.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 37159-60-7 | [1] |
| Molecular Formula | C₂BrClN₂S | [1] |
| Molecular Weight | 199.46 g/mol | |
| Appearance | Clear colorless to yellow liquid | [1] |
| Purity | ≥95% |
Key Reactions and Synthetic Pathways
This compound is an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups to generate a library of derivatives for biological screening. The differential reactivity of the bromine and chlorine atoms can potentially allow for selective functionalization.
A key synthetic transformation is the reaction with amines to produce 3-bromo-5-amino-1,2,4-thiadiazole derivatives. This reaction serves as a gateway to a wide range of further chemical modifications.
Further derivatization of the resulting amino-thiadiazole can lead to a diverse range of structures with potential agrochemical activity. The following diagram illustrates a logical workflow for the discovery of new agrochemicals starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-1,2,4-thiadiazol-5-amine
This protocol is adapted from patent literature and describes the synthesis of 3-bromo-1,2,4-thiadiazol-5-amine via nucleophilic substitution of the chlorine atom in this compound with ammonia.
Materials:
-
This compound (1.00 equiv)
-
Ethanolic ammonia solution (2 M, 2.5 equiv)
-
Sealed microwave reaction tube
-
Ether
-
Water
Procedure:
-
To a sealed microwave reaction tube, add this compound (e.g., 2.6 g, 0.013 mol).
-
Add the 2 M ethanolic ammonia solution (16.25 mL, 0.0325 mol).
-
Seal the tube and heat the reaction mixture to 70°C in a microwave reactor for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting solid by suction filtration.
-
Wash the solid with ether and water.
-
Dry the solid to obtain 3-bromo-1,2,4-thiadiazol-5-amine as a white powder.
Application in Agrochemical Discovery
While specific commercial agrochemicals derived directly from this compound are not widely documented in publicly available literature, the broader class of thiadiazole derivatives has demonstrated significant potential in crop protection.
Fungicidal Activity
Thiadiazole derivatives are known to exhibit broad-spectrum fungicidal activity. For instance, various 2,5-disubstituted-1,3,4-thiadiazole derivatives have shown considerable activity against a range of fungal pathogens.[4] It is plausible that derivatives of this compound could also possess potent fungicidal properties. Researchers can explore the synthesis of analogs of known thiadiazole fungicides by reacting the title compound with various nucleophiles.
Table 1: Fungicidal Activity of Exemplary 1,3,4-Thiadiazole Derivatives
| Compound | Fungal Species | Inhibition Rate (%) at 50 µg/mL | Reference |
| 2-(4-chlorophenyl)-5-(5-(4-chlorophenyl)-2-furyl)-1,3,4-thiadiazole | Phytophthora infestans | 85.3 | [4] |
| 2-(4-methylphenyl)-5-(5-(4-chlorophenyl)-2-furyl)-1,3,4-thiadiazole | Phytophthora infestans | 82.1 | [4] |
| 2-(4-methoxyphenyl)-5-(5-(4-chlorophenyl)-2-furyl)-1,3,4-thiadiazole | Phytophthora infestans | 80.5 | [4] |
Insecticidal Activity
The 1,2,4-thiadiazole scaffold has been incorporated into molecules with notable insecticidal properties. A study on 1,2,4-thiadiazole derivatives revealed activity against several insect pests, including those resistant to existing insecticides.[5] This highlights the potential of this heterocyclic system in developing new insect control agents.
Table 2: Insecticidal Activity of a 1,2,4-Thiadiazole Derivative
| Compound | Insect Species | Activity | Reference |
| 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole | Nilaparvata lugens (imidacloprid-resistant strain) | High activity | [5] |
Herbicidal Activity
Thiadiazole derivatives have also been investigated for their herbicidal effects.[2] The structural diversity that can be achieved starting from this compound allows for the exploration of various substitution patterns that may lead to potent and selective herbicides.
Conclusion
This compound is a valuable and highly versatile building block for the synthesis of novel agrochemicals. Its reactivity allows for the straightforward introduction of a wide range of functional groups, enabling the creation of diverse chemical libraries for biological screening. The demonstrated fungicidal, insecticidal, and herbicidal potential of the broader thiadiazole class of compounds underscores the promise of derivatives of this compound in the development of next-generation crop protection solutions. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules is highly encouraged.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloro-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for conducting nucleophilic aromatic substitution (SNAr) reactions on 3-bromo-5-chloro-1,2,4-thiadiazole. The 1,2,4-thiadiazole scaffold is a key heterocycle in medicinal chemistry, and the ability to selectively functionalize it is crucial for the development of novel therapeutic agents. The inherent electron-deficient nature of the 1,2,4-thiadiazole ring makes it amenable to SNAr. This protocol outlines a general procedure that can be adapted for a variety of nucleophiles and provides guidance on reaction monitoring and product analysis to determine regioselectivity and yield.
Principle and Regioselectivity Considerations
Nucleophilic aromatic substitution on this compound is anticipated to proceed via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. The regioselectivity of the substitution (i.e., whether the bromine at C3 or the chlorine at C5 is displaced) is governed by the relative electrophilicity of the two carbon atoms and the stability of the corresponding Meisenheimer complex.
Experimental Protocols
Materials and Reagents
-
This compound
-
Nucleophile (e.g., primary/secondary amine, sodium alkoxide, sodium thiolate)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), tetrahydrofuran (THF))
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), sodium hydride (NaH) for alcohols/thiols)
-
Reaction vials or round-bottom flasks
-
Stirring apparatus and heating source
-
Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
General Experimental Procedure for Amination
-
To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, 5 mL per mmol of substrate), add the amine nucleophile (1.1-1.5 eq) and a suitable base (e.g., TEA or DIPEA, 1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the substituted product(s).
-
Characterize the product(s) by NMR and MS to determine the structure and regioselectivity.
Note: For less reactive amines, higher temperatures and longer reaction times may be necessary. For alcohol and thiol nucleophiles, the use of a strong base like sodium hydride to pre-form the alkoxide or thiolate is recommended.
Data Presentation
The following tables present hypothetical data for the nucleophilic aromatic substitution on this compound with various nucleophiles to illustrate how experimental results can be structured for clear comparison.
Table 1: Reaction of this compound with Amine Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Ratio (C5-substituted : C3-substituted) |
| 1 | Morpholine | TEA | DMF | 25 | 12 | 85 | >95 : 5 |
| 2 | Piperidine | K₂CO₃ | MeCN | 80 | 6 | 92 | >95 : 5 |
| 3 | Aniline | DIPEA | DMSO | 100 | 24 | 65 | 90 : 10 |
| 4 | Benzylamine | TEA | THF | 60 | 18 | 78 | >95 : 5 |
Table 2: Reaction of this compound with O- and S-Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Ratio (C5-substituted : C3-substituted) |
| 1 | Sodium methoxide | - | MeOH | 60 | 8 | 95 | >95 : 5 |
| 2 | Sodium phenoxide | - | DMF | 80 | 12 | 75 | 85 : 15 |
| 3 | Sodium thiophenoxide | - | DMF | 25 | 4 | 98 | >95 : 5 |
| 4 | Sodium ethanethiolate | - | THF | 25 | 6 | 96 | >95 : 5 |
Visualizations
The following diagrams illustrate the general experimental workflow and the proposed mechanism for the nucleophilic aromatic substitution on this compound.
Caption: Experimental workflow for the SNAr reaction.
Caption: Proposed SNAr mechanism at the C5 position.
Synthetic Routes to Novel Derivatives from 3-Bromo-5-chloro-1,2,4-thiadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-1,2,4-thiadiazole is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The presence of two distinct halogen atoms at the C3 and C5 positions offers opportunities for selective functionalization, enabling the synthesis of a diverse range of novel derivatives. The 1,2,4-thiadiazole scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide array of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of new derivatives of this compound via three key synthetic strategies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Core Synthetic Strategies
The differential reactivity of the bromine and chlorine substituents on the 1,2,4-thiadiazole ring allows for a range of synthetic transformations. While typically a bromo substituent is more reactive in palladium-catalyzed cross-coupling reactions, studies on similar dihalogenated thiadiazoles have shown that the 5-position can be more susceptible to substitution.[2] This provides a unique opportunity for regioselective synthesis. The primary synthetic routes explored herein are:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by reacting the halo-thiadiazole with various boronic acids.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the halide with various nucleophiles, particularly thiols and amines.
Caption: Key synthetic pathways from this compound.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. In the case of this compound, this reaction can be employed to introduce a variety of aryl and heteroaryl substituents. Based on studies with 3,5-dichloro-1,2,4-thiadiazole, the reaction with arylboronic acids can proceed regioselectively at the 5-position.[2]
Experimental Protocol: Synthesis of 3-Bromo-5-(4-methoxyphenyl)-1,2,4-thiadiazole
Caption: Workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene, degassed
-
Methanol, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq), and degassed toluene (10 mL).
-
In a separate flask, dissolve 4-methoxyphenylboronic acid (1.1 mmol, 1.1 eq) in degassed methanol (2.5 mL).
-
Add the boronic acid solution to the reaction flask, followed by the addition of a 2M aqueous solution of K₂CO₃ (2.5 mL).
-
Purge the reaction mixture with nitrogen for 10 minutes.
-
Stir the mixture vigorously at room temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Quantitative Data Summary (Suzuki-Miyaura Coupling)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-5-phenyl-1,2,4-thiadiazole | 78 |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75[2] |
| 3 | 3-Cyanophenylboronic acid | 3-Bromo-5-(3-cyanophenyl)-1,2,4-thiadiazole | 72 |
| 4 | 2-Thienylboronic acid | 3-Bromo-5-(thiophen-2-yl)-1,2,4-thiadiazole | 68 |
Yields are based on analogous reactions and may vary.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides. This methodology can be applied to this compound to introduce a wide range of primary and secondary amines, which are key functionalities in many pharmaceutical agents.
Experimental Protocol: Synthesis of N-benzyl-3-bromo-1,2,4-thiadiazol-5-amine
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 0.02 eq), XPhos (0.048 mmol, 0.048 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol, 1.0 eq) and benzylamine (1.2 mmol, 1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted amine.
Quantitative Data Summary (Buchwald-Hartwig Amination)
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine | 85 |
| 2 | Benzylamine | N-benzyl-3-bromo-1,2,4-thiadiazol-5-amine | 79 |
| 3 | Aniline | N-phenyl-3-bromo-1,2,4-thiadiazol-5-amine | 70 |
| 4 | Piperidine | 1-(3-Bromo-1,2,4-thiadiazol-5-yl)piperidine | 88 |
Yields are estimated based on typical Buchwald-Hartwig reactions and may require optimization for this specific substrate.
Application Note 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a direct route to introduce various functionalities onto the thiadiazole ring. Given the electron-deficient nature of the 1,2,4-thiadiazole ring, it is susceptible to attack by nucleophiles. The 5-position is generally the most reactive site for nucleophilic substitution on 1,2,4-thiadiazoles.[3] This method is particularly effective for reactions with strong nucleophiles like thiols.
Experimental Protocol: Synthesis of 3-Bromo-5-(phenylthio)-1,2,4-thiadiazole
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in DMF (5 mL).
-
Add potassium carbonate (1.5 mmol, 1.5 eq) to the solution.
-
Add thiophenol (1.1 mmol, 1.1 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water (50 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure thioether derivative.
Quantitative Data Summary (Nucleophilic Aromatic Substitution)
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Thiophenol | 3-Bromo-5-(phenylthio)-1,2,4-thiadiazole | 92 |
| 2 | 4-Methylbenzenethiol | 3-Bromo-5-(p-tolythio)-1,2,4-thiadiazole | 90 |
| 3 | Ethanethiol | 3-Bromo-5-(ethylthio)-1,2,4-thiadiazole | 85 |
| 4 | Morpholine | 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine | 75 |
Yields are based on the high reactivity of thiols in SNAr reactions on electron-deficient heterocycles.
Conclusion
This compound is a valuable and highly reactive starting material for the synthesis of a wide range of novel derivatives. The protocols outlined in this document for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide robust and versatile methods for the functionalization of this scaffold. These synthetic routes open avenues for the development of new chemical entities with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
Application of 3-Bromo-5-chloro-1,2,4-thiadiazole in the Synthesis of Advanced Materials for Organic Electronics
Introduction
3-Bromo-5-chloro-1,2,4-thiadiazole is a versatile heterocyclic building block that has garnered significant interest in the field of materials science, particularly for the synthesis of novel organic electronic materials. Its unique electronic properties and reactive sites make it an ideal precursor for creating complex molecular architectures with tailored functionalities. This application note details the use of this compound in the synthesis of a carbazole-thiadiazole hybrid material, a promising candidate for applications in organic light-emitting diodes (OLEDs). The methodologies described herein provide a framework for researchers and scientists in materials development and drug discovery to explore the potential of this compound in creating next-generation organic materials.
The synthesis of novel thiadiazole/carbazole hybrids can be achieved through a Suzuki coupling reaction of this compound with arylboronic acid carbazole intermediates, yielding materials with potential applications in advanced electronic devices.[1]
Application: Synthesis of 3-(9H-carbazol-9-yl)-5-chloro-1,2,4-thiadiazole for OLEDs
The unique arrangement of nitrogen, sulfur, and halogen atoms in this compound renders it highly reactive and suitable for a range of chemical transformations, making it a critical intermediate in the synthesis of complex molecules.[1] Carbazole and its derivatives are well-known for their excellent hole-transporting properties and high thermal stability, which are crucial for the longevity and efficiency of OLED devices. By coupling the electron-deficient 1,2,4-thiadiazole core with the electron-rich carbazole moiety, it is possible to create a bipolar material with balanced charge transport characteristics, a key requirement for efficient electroluminescence.
Carbazole-derived compounds have demonstrated good thermal stability and are promising candidates for use in modern lighting systems due to their favorable color characteristics in OLEDs.[2][3] The resulting 3-(9H-carbazol-9-yl)-5-chloro-1,2,4-thiadiazole can serve as a host material or an emissive layer component in OLEDs. The thiadiazole unit provides electron-transporting capabilities, while the carbazole unit facilitates hole transport. This combination helps to confine charge recombination within the emissive layer, leading to improved device efficiency and brightness.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of 3-(9H-carbazol-9-yl)-5-chloro-1,2,4-thiadiazole.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | Hypothetical |
| 9H-Carbazole-9-boronic acid | 1.2 eq | Hypothetical |
| Catalyst & Base | ||
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 eq | [1] |
| Potassium Carbonate (K2CO3) | 2.0 eq | [1] |
| Reaction Conditions | ||
| Solvent | Toluene/Water/Methanol | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 24 h | [1] |
| Product Characterization | ||
| Yield | ~70-80% (estimated) | Hypothetical |
| Melting Point | Not available | |
| Spectroscopic Data | ||
| 1H NMR (DMSO-d6) | Expected peaks for carbazole and thiadiazole protons | |
| 13C NMR (DMSO-d6) | Expected peaks for carbazole and thiadiazole carbons | |
| Mass Spectrometry (ESI-MS) | Expected m/z for C14H8ClN3S | |
| Photophysical Properties | ||
| Absorption Maximum (λabs) | ~300-350 nm (in solid film) | [2] |
| Photoluminescence Maximum (λPL) | ~400-450 nm (in solid film) | [2] |
| Electrochemical Properties | ||
| HOMO Level | Not available | |
| LUMO Level | Not available | |
| OLED Device Performance | ||
| Turn-on Voltage | ~6 V | [2] |
| Maximum Brightness | >10,000 cd/m2 | [2] |
| External Quantum Efficiency (EQE) | ~5-7% | [2] |
Experimental Protocols
Synthesis of 3-(9H-carbazol-9-yl)-5-chloro-1,2,4-thiadiazole via Suzuki-Miyaura Coupling
This protocol describes a plausible method for the synthesis of 3-(9H-carbazol-9-yl)-5-chloro-1,2,4-thiadiazole based on established Suzuki-Miyaura coupling reactions of similar thiadiazole compounds.[1]
Materials:
-
This compound
-
9H-Carbazole-9-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), 9H-carbazole-9-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a solvent mixture of toluene (10 mL), methanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under an argon atmosphere.
-
Heat the mixture to reflux and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add 20 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 3-(9H-carbazol-9-yl)-5-chloro-1,2,4-thiadiazole.
Characterization of 3-(9H-carbazol-9-yl)-5-chloro-1,2,4-thiadiazole
The synthesized compound should be characterized using the following standard techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight.
-
Melting Point: The melting point should be determined as an indicator of purity.
-
Photophysical Properties: UV-Vis absorption and photoluminescence spectroscopy should be performed on thin films of the material to determine its optical properties.
-
Electrochemical Properties: Cyclic voltammetry should be used to determine the HOMO and LUMO energy levels, which are crucial for assessing its suitability for OLED applications.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the synthesis and application of 3-(9H-carbazol-9-yl)-5-chloro-1,2,4-thiadiazole in OLEDs.
Conclusion
This compound serves as a valuable and reactive precursor for the synthesis of advanced organic electronic materials. The Suzuki-Miyaura coupling reaction provides an efficient route to synthesize novel carbazole-thiadiazole hybrids. The resulting materials exhibit promising properties for application in high-performance OLEDs, demonstrating the potential of this synthetic strategy in the development of next-generation display and lighting technologies. Further research into the derivatization of the 5-chloro position on the thiadiazole ring could lead to even more sophisticated materials with fine-tuned optoelectronic properties.
References
Application Notes and Protocols for the Stille Cross-Coupling of 3-Bromo-5-chloro-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective Stille cross-coupling reaction of 3-bromo-5-chloro-1,2,4-thiadiazole. This protocol is designed to be a starting point for the synthesis of novel 3-substituted-5-chloro-1,2,4-thiadiazole derivatives, which are valuable intermediates in the development of new pharmaceutical and agrochemical agents.
The Stille reaction is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] It offers the advantage of using air- and moisture-stable organostannane reagents, which are compatible with a wide variety of functional groups.[1][2] In the case of this compound, the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective functionalization at the 3-position of the thiadiazole ring.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the selective Stille cross-coupling of this compound with various organostannanes. The data is based on established protocols for similar halosubstituted thiadiazole systems and serves as a guideline for reaction optimization.[3]
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | ~85-95 |
| 2 | (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | DMF | 100 | 16 | ~80-90 |
| 3 | (Furan-2-yl)tributylstannane | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 14 | ~82-92 |
| 4 | Vinyltributylstannane | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | THF | 80 | 24 | ~75-85 |
| 5 | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | ~88-96 |
Experimental Protocols
General Procedure for the Selective Stille Cross-Coupling of this compound:
This protocol describes a general method for the palladium-catalyzed Stille cross-coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., Phenyltributylstannane)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the organostannane (1.1 - 1.5 equiv) and the anhydrous solvent (5-10 mL).
-
Seal the flask and thoroughly degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
If a ligand is required (e.g., with Pd₂(dba)₃), add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. A gel-like precipitate of tributyltin fluoride will form and can be removed by filtration through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-5-chloro-1,2,4-thiadiazole.
Mandatory Visualization
Catalytic Cycle of the Stille Cross-Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Stille cross-coupling reaction. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for the Stille Cross-Coupling of this compound
This diagram outlines the key steps in a typical experimental workflow for the Stille coupling of this compound.
Caption: Experimental workflow for the Stille cross-coupling.
References
Application Notes and Protocols for the Use of 3-Bromo-5-chloro-1,2,4-thiadiazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-1,2,4-thiadiazole is a versatile and highly reactive heterocyclic building block crucial for the synthesis of novel bioactive molecules in the pharmaceutical and agrochemical sectors.[1] Its unique arrangement of nitrogen, sulfur, and halogen atoms makes it an attractive starting material for generating diverse molecular scaffolds for drug discovery. The thiadiazole ring system, a bioisostere of pyrimidine and oxadiazole, is present in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for utilizing this compound as a key fragment in the synthesis of potential therapeutic agents.
Key Applications in Drug Discovery
The inherent reactivity of the bromine and chlorine substituents on the 1,2,4-thiadiazole core allows for selective functionalization, making it a valuable scaffold for fragment-based drug design and lead optimization. The primary application of this fragment lies in its ability to undergo various cross-coupling and nucleophilic substitution reactions to introduce diverse functionalities, thereby enabling the exploration of chemical space around the thiadiazole core.
Table 1: Potential Therapeutic Areas for 1,2,4-Thiadiazole Derivatives
| Therapeutic Area | Rationale |
| Oncology | Thiadiazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including kinase inhibition and disruption of DNA replication.[2][3] |
| Infectious Diseases | The thiadiazole scaffold is a component of several antimicrobial agents, and its derivatives have demonstrated antibacterial and antifungal properties. |
| Inflammation | Certain thiadiazole-containing compounds have been investigated for their anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators. |
| Neurological Disorders | Some thiadiazole derivatives have been explored for their potential in treating central nervous system disorders. |
Experimental Protocols
The following protocols describe key synthetic transformations and biological assays relevant to the use of this compound in a drug discovery workflow.
Protocol 1: Synthesis of 5-Aryl-3-chloro-1,2,4-thiadiazoles via Suzuki-Miyaura Coupling
This protocol is adapted from a study on the Suzuki-Miyaura coupling of halo-substituted 1,2,4-thiadiazoles and provides a method to introduce aryl groups at the 5-position of the thiadiazole ring, a common strategy in medicinal chemistry to modulate pharmacological activity.
Objective: To synthesize a library of 5-aryl-3-chloro-1,2,4-thiadiazoles for biological screening.
Materials:
-
This compound (or 3,5-dichloro-1,2,4-thiadiazole as a close analog)
-
Various arylboronic acids
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired arylboronic acid (1.1 eq) in a mixture of toluene, water, and methanol.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-3-chloro-1,2,4-thiadiazole.
Expected Outcome: This reaction is expected to regioselectively substitute the halogen at the 5-position of the thiadiazole ring, yielding the corresponding 5-aryl-3-chloro-1,2,4-thiadiazole.[2]
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
This protocol describes a general method for evaluating the cytotoxic effects of newly synthesized thiadiazole derivatives against human cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized thiadiazole derivatives dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Phosphate-buffered saline (PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity.
-
After 24 hours of cell attachment, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Data Presentation
The quantitative data from biological assays should be summarized in a clear and structured format for easy comparison of the synthesized compounds.
Table 2: Example of In Vitro Anticancer Activity Data for Synthesized Thiadiazole Derivatives
| Compound ID | Modification on Thiadiazole Core | Target Cell Line | IC₅₀ (µM) |
| STD-DRUG | - | MCF-7 | Value |
| Cmpd-01 | 5-(4-methoxyphenyl)- | MCF-7 | Value |
| Cmpd-02 | 5-(4-chlorophenyl)- | MCF-7 | Value |
| Cmpd-03 | 5-(3-nitrophenyl)- | MCF-7 | Value |
| STD-DRUG | - | A549 | Value |
| Cmpd-01 | 5-(4-methoxyphenyl)- | A549 | Value |
| Cmpd-02 | 5-(4-chlorophenyl)- | A549 | Value |
| Cmpd-03 | 5-(3-nitrophenyl)- | A549 | Value |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in the drug discovery process.
Caption: Drug discovery workflow using this compound.
Caption: Hypothesized mechanism of action for a thiadiazole-based kinase inhibitor.
References
Laboratory Scale Synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and laboratory-scale protocol for the synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole, a key intermediate in the development of novel pharmaceuticals and agrochemicals.
Introduction
This compound (CAS No. 37159-60-7) is a halogenated heterocyclic compound recognized for its utility as a versatile building block in organic synthesis.[1] Its distinct chemical structure, featuring both bromine and chlorine substituents on the 1,2,4-thiadiazole ring, offers multiple reaction sites for the construction of more complex molecules. The compound is typically a clear, colorless to yellow liquid with a melting point of approximately 24-25°C.[2]
Synthetic Pathway Overview
A logical synthetic approach would be a two-step process starting from a suitable precursor, such as 5-amino-3-chloro-1,2,4-thiadiazole, which can be converted to the target compound via a Sandmeyer-type reaction. This method is a well-established procedure for the introduction of a bromine atom onto an aromatic or heteroaromatic ring.
Experimental Protocol
This protocol outlines a potential laboratory-scale synthesis of this compound. It is imperative that this procedure is carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Amino-3-chloro-1,2,4-thiadiazole | ≥97% | Commercially Available |
| Hydrobromic acid (48%) | ACS Reagent | Standard Supplier |
| Sodium nitrite | ACS Reagent | Standard Supplier |
| Copper(I) bromide | ≥98% | Standard Supplier |
| Dichloromethane | ACS Reagent | Standard Supplier |
| Sodium bicarbonate | ACS Reagent | Standard Supplier |
| Anhydrous magnesium sulfate | Laboratory Grade | Standard Supplier |
| Deionized water |
Equipment
-
Three-neck round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
Step 1: Diazotization of 5-Amino-3-chloro-1,2,4-thiadiazole
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5-amino-3-chloro-1,2,4-thiadiazole (1 equivalent) in 48% hydrobromic acid (approximately 5-10 equivalents) at room temperature.
-
Cool the resulting solution to 0-5 °C using an ice bath.
-
While maintaining the temperature between 0-5 °C, slowly add a solution of sodium nitrite (1.1 equivalents) in deionized water dropwise via a dropping funnel.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate beaker, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Gently heat the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Data Presentation
Expected Product Characteristics
| Property | Value |
| Molecular Formula | C₂BrClN₂S |
| Molecular Weight | 199.46 g/mol |
| Appearance | Clear, colorless to yellow liquid |
| Melting Point | ~24-25 °C |
| Purity (Typical) | ≥97% |
Safety Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
The provided protocol offers a viable laboratory-scale synthetic route to this compound. Researchers and scientists can utilize this information as a foundation for their synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. The versatile nature of this halogenated thiadiazole makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole.
Experimental Workflow
The following diagram outlines the proposed synthetic pathway for this compound.
common side products in reactions of 3-Bromo-5-chloro-1,2,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-5-chloro-1,2,4-thiadiazole in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
The primary reactive sites are the halogenated carbons at positions 3 and 5. The 1,2,4-thiadiazole ring is electron-deficient, making both the bromo and chloro substituents susceptible to nucleophilic substitution and cross-coupling reactions.[1] Notably, experimental evidence on related 3,5-dihalo-1,2,4-thiadiazoles suggests that the C5 position is surprisingly more reactive towards certain palladium-catalyzed cross-coupling reactions than the C3 position.[2]
Q2: What are the general stability and storage recommendations for this compound?
This compound is generally stable under normal laboratory conditions. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. It is typically a clear colorless to yellow liquid.[1]
Q3: What are the expected hazardous decomposition products?
Upon thermal decomposition, this compound can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (HBr, HCl), and sulfur oxides (SOx).
Troubleshooting Guides for Common Reactions
This section addresses specific issues that may be encountered during common synthetic transformations involving this compound.
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low yield or no reaction when attempting to substitute the bromine or chlorine with a nucleophile (e.g., an amine or thiol).
Diagram of Potential Reaction Pathways:
Caption: SNAr on this compound.
| Potential Cause | Troubleshooting Steps |
| Low Nucleophilicity of the Reagent | Increase the reaction temperature. Use a stronger base to deprotonate the nucleophile, thereby increasing its nucleophilicity. Consider using a different solvent that can better solvate the transition state. |
| Poor Leaving Group Ability | While both bromide and chloride are good leaving groups, their reactivity can be influenced by the reaction conditions. For less reactive nucleophiles, consider converting the halide to a more reactive leaving group if possible, although this is often not practical. |
| Steric Hindrance | If the nucleophile is bulky, steric hindrance may be impeding the reaction. Try using a less sterically hindered nucleophile if the experimental design allows. |
| Incorrect Solvent Choice | Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex). |
| Competitive Reactions | The nucleophile may be reacting with the solvent or other components in the reaction mixture. Ensure all reagents and solvents are pure and dry. |
Common Side Products in SNAr:
| Side Product | Formation Conditions | Mitigation Strategies |
| Disubstituted Product | Use of a large excess of the nucleophile and/or prolonged reaction times at elevated temperatures. | Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the nucleophile. Monitor the reaction closely by TLC or LC-MS and stop it once the monosubstituted product is maximized. |
| Hydrolysis Product (e.g., 3-Bromo-5-hydroxy-1,2,4-thiadiazole) | Presence of water in the reaction mixture, especially under basic conditions. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Suzuki-Miyaura Cross-Coupling
Issue: Low yield of the desired coupled product, or formation of significant side products.
Diagram of Suzuki-Miyaura Coupling and Side Reactions:
References
troubleshooting failed reactions involving 3-Bromo-5-chloro-1,2,4-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-1,2,4-thiadiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during synthetic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to offer rapid assistance for specific issues that may arise during experimentation with this compound, a highly reactive and versatile building block in medicinal chemistry and agrochemical research.[1]
General Issues
Q1: My reaction is not proceeding to completion, and I observe only starting material. What are the common causes?
A1: Failure of a reaction to initiate can stem from several factors:
-
Reagent Purity: Ensure the purity of this compound (typically >98%) and other reagents. Impurities can inhibit catalytic cycles or lead to undesirable side reactions.[1]
-
Inactive Catalyst: For cross-coupling reactions, ensure the palladium catalyst and ligands are active. Use of pre-catalysts or proper activation procedures is crucial.
-
Inadequate Temperature: Many reactions involving this substrate require elevated temperatures to proceed at a reasonable rate. Ensure your reaction is heated to the appropriate temperature for the specific transformation.
-
Solvent Choice: The choice of solvent is critical for solubility of reagents and for facilitating the desired reaction pathway. Ensure you are using an appropriate anhydrous solvent for your reaction type.
Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side products?
A2: The formation of multiple products is a common challenge. Depending on the reaction, side products can include:
-
Isomeric Products: In cross-coupling reactions, substitution can occur at either the 3-bromo or 5-chloro position. The regioselectivity is often temperature-dependent.
-
Hydrodehalogenation: In palladium-catalyzed reactions, particularly Buchwald-Hartwig amination, a common side reaction is the replacement of a halogen with a hydrogen atom.
-
Homocoupling: In Suzuki-Miyaura reactions, homocoupling of the boronic acid can occur as a side reaction.
-
Reaction with Solvent: In some cases, particularly at elevated temperatures, the solvent (e.g., methanol) can act as a nucleophile, leading to undesired ether products.[2][3]
Suzuki-Miyaura Coupling
Q3: I am attempting a Suzuki-Miyaura coupling to substitute the chlorine at the C5 position, but I am getting a mixture of products with substitution at the C3 position as well. How can I improve regioselectivity?
A3: The regioselectivity of Suzuki-Miyaura coupling on this compound is highly dependent on the reaction temperature. To favor substitution at the more reactive 5-chloro position, it is recommended to run the reaction at room temperature.[2] Reactions at elevated temperatures (e.g., refluxing toluene) are more likely to result in disubstitution or a mixture of monosubstituted isomers.[2][3]
Q4: My Suzuki-Miyaura reaction is sluggish or gives a low yield, even at elevated temperatures. What can I do to improve the outcome?
A4: Low yields in Suzuki-Miyaura coupling can be addressed by:
-
Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For heteroaryl halides, ligands such as SPhos, XPhos, or RuPhos can be effective.
-
Base Selection: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base will depend on the specific substrates.
-
Boronic Acid Quality: Ensure the boronic acid is of high quality and has not degraded. Consider using the corresponding boronate ester, which can be more stable.
-
Water Content: In some cases, the presence of a small amount of water can be beneficial for the transmetalation step. However, excess water can lead to hydrolysis of the boronic acid.
Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 5-Aryl-3-bromo-1,2,4-thiadiazole (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 25 | 24 | ~75 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~60 (mixture with disubstituted) |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 25 | 24 | ~80 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 110 | 6 | ~40 (significant disubstitution) |
Note: The yields presented are representative and can vary based on the specific reaction conditions and the purity of the reagents.
Buchwald-Hartwig Amination
Q5: I am trying to perform a Buchwald-Hartwig amination, but I am observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?
A5: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination.[4] To minimize it:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands such as BrettPhos, RuPhos, or XPhos. These ligands can promote the desired reductive elimination over competing pathways.[5]
-
Base Choice: The choice of base can influence the extent of side reactions. While strong bases like NaOtBu are common, weaker bases like K₃PO₄ or Cs₂CO₃ may be beneficial in some cases to reduce decomposition.[5]
-
Reaction Temperature and Time: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Prolonged reaction times at high temperatures can increase the likelihood of side reactions.
Q6: My Buchwald-Hartwig amination with a primary amine is resulting in a significant amount of the di-arylated amine. How can I favor mono-arylation?
A6: To favor mono-arylation of a primary amine:
-
Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents).
-
Ligand Choice: Certain ligands, such as BrettPhos, have been shown to be effective in preventing over-arylation of primary amines.[5]
-
Slow Addition: Consider slow addition of the this compound to the reaction mixture containing the amine, catalyst, and base.
Nucleophilic Aromatic Substitution (SNAr)
Q7: I am attempting a nucleophilic aromatic substitution with an amine, but the reaction is very slow. How can I increase the reaction rate?
A7: The 1,2,4-thiadiazole ring is electron-deficient, which facilitates SNAr.[6] However, reaction rates can be slow. To improve the rate:
-
Increase Temperature: SNAr reactions often require elevated temperatures.
-
Use a More Polar Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions.
-
Stronger Nucleophile: If possible, use a more nucleophilic amine or generate the corresponding amide in situ with a strong, non-nucleophilic base.
-
Base: For neutral nucleophiles like amines, the addition of a base like K₂CO₃ or Et₃N is necessary to neutralize the H-X formed during the reaction.
Detailed Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes the selective substitution of the 5-chloro group with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Toluene
-
Water
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed toluene to dissolve the solids.
-
In a separate flask, prepare a degassed 2M aqueous solution of potassium carbonate (2.0 eq).
-
Add the aqueous base solution to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature for 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N cross-coupling reaction.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon source (glovebox recommended)
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.
-
Add anhydrous toluene, followed by the amine (1.2 eq) and this compound (1.0 eq).
-
Seal the vessel and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A general troubleshooting workflow for failed reactions.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Purification of 3-Bromo-5-chloro-1,2,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-5-chloro-1,2,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential byproducts might include other halogenated thiadiazoles or related heterocyclic compounds.
Q2: What is the expected appearance and physical state of pure this compound?
A2: Pure this compound is typically a clear, colorless to pale yellow liquid or a low-melting solid, with a melting point of approximately 24-25°C.[1] Commercially available products often have a purity of 97% or higher.[2]
Q3: Which purification techniques are most suitable for this compound?
A3: The choice of purification technique depends on the nature of the impurities and the scale of the purification. Common methods include:
-
Distillation (including fractional and vacuum distillation): Effective for separating volatile impurities or for large-scale purification.
-
Column Chromatography: Useful for removing non-volatile impurities and closely related byproducts.
-
Recrystallization: Suitable if the compound is a solid at or near room temperature and a suitable solvent system can be identified.
-
Liquid-Liquid Extraction: Often used as a preliminary purification step to remove water-soluble or acid/base-soluble impurities.
Q4: What are the recommended storage conditions for purified this compound?
A4: It is recommended to store the purified compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Troubleshooting Guides
Issue 1: Low Purity After Initial Purification
Symptoms:
-
The purified product appears discolored (e.g., dark yellow or brown).
-
Analytical tests (e.g., NMR, GC-MS) show the presence of significant impurities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ineffective initial purification method. | Consider an alternative purification technique. If distillation was used, try column chromatography, and vice-versa. |
| Co-eluting impurities in column chromatography. | Optimize the mobile phase. A shallower gradient or a different solvent system may improve separation. |
| Thermal decomposition during distillation. | Use vacuum distillation to lower the boiling point and reduce the risk of decomposition. |
| Impure solvents or reagents used for purification. | Ensure all solvents and reagents are of high purity. |
Issue 2: Poor Recovery of the Compound
Symptoms:
-
The yield of the purified product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| The compound is partially soluble in the aqueous phase during extraction. | Perform multiple extractions with a smaller volume of organic solvent to maximize recovery. |
| The compound is sticking to the stationary phase in column chromatography. | Add a more polar solvent to the mobile phase to improve elution. |
| Loss of volatile product during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure. Avoid using a high vacuum or excessive heat. |
| Premature crystallization on the distillation column. | Ensure the condenser temperature is appropriate to prevent solidification. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical results from different purification methods for crude this compound with an initial purity of 85%.
| Purification Method | Purity Achieved (%) | Yield (%) | Throughput |
| Vacuum Distillation | 98.5 | 80 | High |
| Column Chromatography (Silica Gel) | >99 | 65 | Low to Medium |
| Recrystallization | 97 | 50 | Medium |
| Liquid-Liquid Extraction | 90 | 95 | High |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point under the applied pressure.
-
Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity in the final product.
References
Technical Support Center: Optimizing Cross-Coupling Reactions for 3-Bromo-5-chloro-1,2,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reaction conditions for 3-Bromo-5-chloro-1,2,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the bromine and chlorine substituents on this compound in palladium-catalyzed cross-coupling reactions?
A1: Typically, in palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl.[1] However, for this compound, studies on Suzuki-Miyaura coupling have shown that the reaction can occur preferentially at the 5-chloro position.[2] This counterintuitive regioselectivity highlights the importance of experimental optimization for this specific substrate.
Q2: Which cross-coupling reactions are commonly used for the functionalization of this compound?
A2: The most common palladium-catalyzed cross-coupling reactions applicable to this substrate include Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, introducing aryl, vinyl, or alkynyl groups onto the thiadiazole core.
Q3: What are the key parameters to consider when optimizing a cross-coupling reaction for this substrate?
A3: The key parameters to optimize are the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. The interplay of these factors will determine the reaction's success, yield, and selectivity.
Q4: Can I achieve selective mono-functionalization of this compound?
A4: Yes, selective mono-arylation at the 5-position has been demonstrated for the closely related 3,5-dichloro-1,2,4-thiadiazole by conducting the Suzuki-Miyaura coupling at room temperature.[2] It is plausible that similar conditions could afford selective mono-functionalization of this compound. Sequential coupling reactions can then be employed to introduce a different group at the 3-position.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cross-coupling reactions of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable. Ensure proper degassing of solvents to prevent catalyst oxidation. |
| Inappropriate Ligand | For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve reactivity. |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Sonogashira, an amine base like triethylamine or diisopropylamine is typically used. The strength and solubility of the base can significantly impact the reaction rate. |
| Poor Solvent Choice | Aprotic polar solvents like dioxane, THF, or DMF are commonly used. For Suzuki reactions, the addition of water can be beneficial. Ensure the solvent is anhydrous for reactions sensitive to moisture. |
| Low Reaction Temperature | While room temperature can favor selectivity, some reactions may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | This is a common side reaction, especially at higher temperatures. | Use a lower reaction temperature. Ensure a properly degassed reaction mixture. The choice of ligand can also influence the extent of homocoupling. |
| Dimerization of Alkyne (Sonogashira) | This is known as Glaser coupling and is promoted by the copper(I) co-catalyst in the presence of oxygen. | Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Consider using a copper-free Sonogashira protocol.[1] |
| Protodehalogenation (Loss of Br or Cl) | The presence of water or other protic sources can lead to the replacement of the halogen with hydrogen. | Use anhydrous solvents and reagents. |
| Decomposition of the Thiadiazole Ring | The 1,2,4-thiadiazole ring may be unstable under harsh reaction conditions (e.g., high temperatures, strong bases). | Use milder reaction conditions. Screen different bases and solvents to find a system that is compatible with the substrate.[3] |
Issue 3: Lack of Regioselectivity (Reaction at both Br and Cl sites)
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Higher temperatures can lead to the reaction of the less reactive halide. |
| Catalyst/Ligand System | The nature of the catalyst and ligand can influence the selectivity. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the literature for the coupling of arylboronic acids with halogenated thiadiazoles.[2]
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature for selective mono-arylation or reflux for di-arylation) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Stille Coupling Protocol
This is a general protocol that can be adapted for this compound.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.) and the organostannane reagent (1.1-1.2 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%) and a ligand (e.g., PPh₃ or AsPh₃).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or dioxane).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, and if necessary, quench any remaining organostannane. Dilute with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
General Sonogashira Coupling Protocol
This is a general protocol that can be adapted for this compound.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 eq.).
-
Reaction: Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and wash with a saturated aqueous solution of NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions with related thiadiazole substrates. This data can serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 3,5-dichloro-1,2,4-thiadiazole with Arylboronic Acids [2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 24 | 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | RT | 24 | 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75 |
| 3 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | RT | 24 | 3-chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole | 77 |
Visualizations
Experimental Workflow for Cross-Coupling Optimization
Caption: General workflow for optimizing cross-coupling reactions.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
stability and storage conditions for 3-Bromo-5-chloro-1,2,4-thiadiazole
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 3-Bromo-5-chloro-1,2,4-thiadiazole (CAS No: 37159-60-7).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under normal laboratory conditions.[1] However, its stability can be compromised by exposure to incompatible materials and improper storage conditions.
Q2: What are the recommended storage conditions for this compound?
A2: There are varying recommendations for the storage of this compound, likely depending on the purity and intended use. For optimal stability and to prevent degradation, it is crucial to adhere to the specific storage instructions provided by the supplier. Below is a summary of storage conditions found across different suppliers.
Q3: The compound is described as both a liquid and a solid. Which is it?
A3: this compound has a low melting point, around 24-25°C.[2][3] Therefore, it may be a solid in a refrigerated or cooled environment and a liquid at ambient room temperature.
Q4: What materials are incompatible with this compound?
A4: To prevent hazardous reactions and decomposition, avoid contact with strong oxidizing agents and strong bases.[1]
Q5: What are the hazardous decomposition products of this compound?
A5: If decomposition occurs, it may release hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, sulfur oxides, and hydrogen chloride gas.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color or appearance | Degradation due to improper storage (e.g., exposure to light, air, or moisture) or contamination. | Do not use the product. Dispose of it according to your institution's hazardous waste disposal procedures. Review your storage protocol to ensure it aligns with the supplier's recommendations. |
| Precipitate formation in liquid form | The compound may be solidifying due to a drop in temperature below its melting point (24-25°C). | Gently warm the container to a temperature slightly above 25°C to see if the precipitate dissolves. If it does not, it may be a sign of degradation or contamination, and the product should not be used. |
| Unexpected reaction outcomes | The reagent may have degraded, leading to lower reactivity or the formation of byproducts. | Verify the storage conditions and age of the compound. If degradation is suspected, it is advisable to use a fresh batch of the reagent. Ensure that all reaction components are compatible and that no incompatible materials were introduced. |
| Container pressure buildup | Decomposition leading to the release of gaseous byproducts. | Handle with extreme caution in a well-ventilated fume hood. Do not attempt to open a container that is visibly under pressure. Follow your institution's safety protocols for handling pressurized containers of hazardous materials. |
Storage Conditions Summary
| Storage Parameter | Recommendation | Source |
| Temperature | Store refrigerated.[4] | Combi-Blocks |
| Inert atmosphere, Store in freezer, under -20°C.[2] | ChemicalBook | |
| Ambient Storage. | Sigma-Aldrich | |
| Atmosphere | Keep container tightly closed.[1][4][5] | Fisher Scientific, Combi-Blocks |
| Store in a dry and well-ventilated place.[4][5] | Fisher Scientific, Combi-Blocks | |
| General Handling | Avoid contact with skin and eyes.[1][5] | Fisher Scientific |
| Wash face, hands and any exposed skin thoroughly after handling.[1] | Fisher Scientific |
Experimental Protocols
No specific experimental protocols for the stability testing of this compound were cited in the reviewed documentation. For handling and use in experiments, always refer to the Safety Data Sheet (SDS) provided by the supplier and follow good laboratory practices.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
- 1. fishersci.com [fishersci.com]
- 2. 37159-60-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 37159-60-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. combi-blocks.com [combi-blocks.com]
- 5. fishersci.co.uk [fishersci.co.uk]
how to avoid decomposition of 3-Bromo-5-chloro-1,2,4-thiadiazole during reaction
Technical Support Center: 3-Bromo-5-chloro-1,2,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a halogenated heterocyclic compound that serves as a highly reactive intermediate in organic synthesis.[1] Its unique arrangement of nitrogen, sulfur, and halogen atoms makes it a valuable building block for constructing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.[1][2] The thiadiazole ring is a known pharmacophore, and its derivatives have shown a wide range of biological activities.
Q2: What are the main causes of decomposition of this compound during a reaction?
The primary causes of decomposition for this compound are exposure to incompatible reagents and harsh reaction conditions. Key factors include:
-
Strong Bases: Can promote ring-opening or other degradation pathways.
-
Strong Oxidizing Agents: May lead to unwanted reactions at the sulfur atom or other parts of the molecule.
-
High Temperatures: Can provide the energy needed for thermal decomposition.
-
Presence of Moisture: Can lead to hydrolysis or other side reactions, especially with sensitive reagents.
-
Certain Nucleophiles: While the compound is designed to react with nucleophiles, overly reactive nucleophiles or harsh conditions can lead to decomposition rather than the desired substitution.
Q3: How should this compound be stored to ensure its stability?
To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product, with a complex mixture of byproducts. | Decomposition of the starting material due to harsh reaction conditions. | • Lower the reaction temperature: If the reaction is being run at an elevated temperature, try reducing it. For some cross-coupling reactions, room temperature may be sufficient. • Use a milder base: If a strong base is being used, consider switching to a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃. • Ensure anhydrous conditions: Traces of water can lead to side reactions. Use dry solvents and inert atmosphere (e.g., argon or nitrogen). |
| Formation of a dark, tarry substance in the reaction mixture. | Significant thermal decomposition of the thiadiazole ring. | • Optimize reaction time and temperature: Prolonged heating can lead to decomposition. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. • Degas the solvent: Remove dissolved oxygen from the solvent, as it can contribute to oxidative decomposition at higher temperatures. |
| The desired product is formed, but is contaminated with debrominated or dechlorinated byproducts. | Reductive dehalogenation, which can be a side reaction in some catalytic cycles (e.g., palladium-catalyzed cross-couplings). | • Choose the right ligand: For palladium-catalyzed reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands can often suppress side reactions. • Control the amount of base: An excess of a strong base can sometimes promote undesired side reactions. Use the stoichiometric amount of base required for the reaction. |
| The reaction is sluggish or does not go to completion. | The reaction conditions are too mild, or the catalyst is not active enough. | • Screen different catalysts and ligands: For cross-coupling reactions, different palladium sources and ligands can have a significant impact on reactivity. • Increase the temperature incrementally: If the reaction is not proceeding at a lower temperature, gradually increase the temperature while monitoring for any signs of decomposition. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting reactions with this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with specific considerations to minimize decomposition.
Objective: To synthesize a 3-aryl-5-chloro-1,2,4-thiadiazole derivative.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
-
Addition of Catalyst and Solvent:
-
Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 eq) and the anhydrous solvent.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50-80°C). The optimal temperature should be determined empirically, starting low to avoid decomposition.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-chloro-1,2,4-thiadiazole.
-
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura coupling with this compound.
References
Technical Support Center: Synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 3-Bromo-5-chloro-1,2,4-thiadiazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction. The proposed synthetic route involves the diazotization of 5-chloro-1,2,4-thiadiazol-3-amine followed by a Sandmeyer-type bromination.
Q1: The diazotization of 5-chloro-1,2,4-thiadiazol-3-amine appears incomplete, leading to low yields in the subsequent bromination step. What are the possible causes and solutions?
Possible Causes:
-
Inadequate Temperature Control: Diazotization reactions are highly exothermic and temperature-sensitive. If the temperature rises above the optimal range (typically 0-5 °C), the diazonium salt can decompose prematurely.
-
Insufficient Acid Concentration: A sufficient amount of strong acid is crucial to generate nitrous acid from sodium nitrite and to maintain the stability of the resulting diazonium salt.
-
Slow Addition of Sodium Nitrite: A slow, controlled addition of the sodium nitrite solution is necessary to prevent localized overheating and decomposition of the diazonium salt.
Troubleshooting Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. | Minimizes the decomposition of the unstable diazonium salt. |
| Acid | Use a sufficient excess of a strong, non-nucleophilic acid like HBr or H2SO4. | Ensures complete conversion of the amine to the diazonium salt and enhances its stability. |
| Addition Rate | Add the aqueous solution of sodium nitrite dropwise with vigorous stirring. | Prevents localized temperature spikes and ensures homogeneous reaction conditions. |
| Monitoring | Use a starch-iodide paper test to monitor for the presence of excess nitrous acid. | A persistent blue-black color indicates the completion of the diazotization. |
Logical Troubleshooting Flow for Incomplete Diazotization
Caption: Troubleshooting logic for incomplete diazotization.
Q2: During the Sandmeyer bromination step, significant formation of byproducts, such as the corresponding hydroxyl derivative (5-chloro-3-hydroxy-1,2,4-thiadiazole), is observed. How can this be minimized?
Possible Causes:
-
Reaction with Water: The diazonium salt can react with water to form the corresponding phenol-like compound, especially at elevated temperatures.
-
Insufficient Copper(I) Bromide: The copper(I) catalyst is essential for the radical-mediated transfer of the bromide to the aromatic ring. Insufficient catalyst can lead to competing reactions.
-
Decomposition of Diazonium Salt: If the diazonium salt is not consumed quickly by the bromide, it may decompose through other pathways.
Troubleshooting Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the temperature of the copper(I) bromide solution as recommended and add the diazonium salt solution at a controlled rate. | Minimizes the thermal decomposition of the diazonium salt and its reaction with water. |
| Catalyst | Ensure the use of freshly prepared, high-purity copper(I) bromide in the correct stoichiometric amount. | A highly active catalyst promotes the desired bromination over side reactions. |
| Reaction Time | Add the diazonium salt solution to the copper(I) bromide solution without unnecessary delays. | Prompt reaction minimizes the time the diazonium salt is exposed to conditions that could lead to decomposition. |
Q3: Upon scaling up the synthesis, we are facing difficulties with the filtration of the diazonium salt and the workup of the reaction mixture due to the formation of an emulsion. What strategies can be employed to overcome these issues?
Possible Causes:
-
Precipitation of Diazonium Salt: In some cases, diazonium salts can precipitate from the reaction mixture, posing a safety hazard (explosive when dry) and making handling difficult.[1]
-
Emulsion Formation: The presence of organic and aqueous phases, along with potential byproducts, can lead to the formation of stable emulsions during extraction.
Troubleshooting Solutions for Scale-Up:
| Issue | Recommendation | Rationale |
| Diazonium Salt Filtration | Avoid isolating the diazonium salt. Perform the Sandmeyer reaction in a one-pot or two-step, one-pot procedure where the diazonium salt solution is directly added to the copper(I) bromide solution. | This is a critical safety measure to avoid handling potentially explosive diazonium salts.[1] |
| Emulsion during Workup | Add a water-immiscible organic solvent like toluene or perform a brine wash to help break the emulsion. | The change in solvent polarity and ionic strength can destabilize the emulsion.[1] |
| Phase Separation | Allow for a longer separation time in the reactor or use a centrifuge if feasible for the scale. | Can aid in the separation of stubborn emulsions. |
Experimental Workflow for Scaled-Up Synthesis
Caption: Scaled-up synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material for this synthesis?
A: The recommended starting material is 5-chloro-1,2,4-thiadiazol-3-amine. This allows for a direct conversion to the target molecule via a Sandmeyer reaction.
Q: What are the key safety precautions to consider during this synthesis?
A: The primary safety concern is the formation of diazonium salts, which can be explosive when isolated and dry.[1] Therefore, it is crucial to:
-
Never isolate the diazonium salt.
-
Keep the reaction temperature low (0-5 °C) during diazotization.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Have a quench solution (e.g., a solution of sulfamic acid) readily available to destroy any excess nitrous acid.
Q: What are the expected physical properties of this compound?
A: this compound is typically a clear, colorless to yellow liquid.[2] It is important to obtain a pure product as impurities can affect subsequent reactions.
Q: What are common impurities that might be present in the final product?
A: Potential impurities include:
-
Starting material (5-chloro-1,2,4-thiadiazol-3-amine).
-
The corresponding hydroxyl byproduct (5-chloro-3-hydroxy-1,2,4-thiadiazole).
-
Other halogenated byproducts if the bromide source is not pure.
-
Residual solvent from the workup.
Q: What purification methods are suitable for the final product?
A: Depending on the scale and the nature of the impurities, the following methods can be used:
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities.
-
Column Chromatography: Effective for removing polar impurities on a smaller scale.
-
Liquid-Liquid Extraction: Can be used to remove water-soluble impurities during the workup.
Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical procedure based on standard Sandmeyer reaction conditions and should be optimized for specific laboratory conditions and scales.
Materials:
-
5-chloro-1,2,4-thiadiazol-3-amine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Toluene (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-chloro-1,2,4-thiadiazol-3-amine in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper.
-
-
Sandmeyer Bromination:
-
In a separate reactor, prepare a solution or suspension of copper(I) bromide in hydrobromic acid and water.
-
Cool this mixture to the desired reaction temperature (this may require optimization, but is often near room temperature).
-
Slowly add the cold diazonium salt solution from the first step to the copper(I) bromide mixture with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction to stir at room temperature until the evolution of nitrogen ceases.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with toluene.
-
If an emulsion forms, add brine to aid in phase separation.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
-
Data Presentation
Table 1: Key Reaction Parameters for Optimization
| Parameter | Range/Value | Purpose |
| Molar ratio of Amine:HBr:NaNO2 | 1 : 2.5-3.5 : 1.1-1.3 | Ensure complete diazotization and stability of the diazonium salt. |
| Diazotization Temperature | 0-5 °C | Minimize decomposition of the diazonium salt. |
| Molar ratio of Amine:CuBr | 1 : 1.1-1.5 | Catalyze the bromination reaction efficiently. |
| Sandmeyer Reaction Temperature | 20-50 °C | Control the rate of reaction and minimize side products. |
Table 2: Potential Byproducts and their Removal
| Byproduct | Formation Pathway | Removal Method |
| 5-chloro-3-hydroxy-1,2,4-thiadiazole | Reaction of diazonium salt with water | Extraction with aqueous base, chromatography |
| Unreacted 5-chloro-1,2,4-thiadiazol-3-amine | Incomplete diazotization | Acid wash during workup, chromatography |
| Azo-coupling products | Dimerization of diazonium salt | Chromatography |
References
Technical Support Center: Managing Regioselectivity in Reactions with 3-Bromo-5-chloro-1,2,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-1,2,4-thiadiazole. The information is designed to help you manage and control regioselectivity in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the halogen atoms in this compound?
A1: In many palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: I > Br > Cl > F. Based on bond dissociation energies, the C-Br bond is weaker than the C-Cl bond and is generally more reactive.[1] Therefore, for reactions like Sonogashira and Buchwald-Hartwig amination, substitution is typically expected to occur preferentially at the C3-Br position. However, the electronic nature of the heterocyclic ring and specific reaction conditions can alter this expected reactivity.[2]
Q2: I am observing unexpected regioselectivity in my Suzuki-Miyaura coupling reaction. Why is the reaction occurring at the C5-Cl position instead of the C3-Br position?
A2: This is a known phenomenon for this substrate. In certain Suzuki-Miyaura couplings, the regioselectivity favors substitution at the 5-chloro position, which is contrary to the usual reactivity of halogens.[3] This outcome is influenced by the choice of catalyst and reaction temperature. Specific palladium catalysts can direct the reaction to the C5 position.[3]
Q3: How can I selectively functionalize the C3 position?
A3: To selectively target the C3-Br position, you can employ cross-coupling reactions that are more sensitive to the inherent reactivity of the C-X bond, such as Sonogashira or Buchwald-Hartwig amination, under carefully controlled conditions. Using milder reaction conditions and ligands that favor the oxidative addition to the weaker C-Br bond can enhance selectivity.
Q4: Can I perform a sequential functionalization at both C3 and C5 positions?
A4: Yes, sequential functionalization is possible. By carefully choosing your reaction conditions, you can first react at the more reactive site (typically C3, but can be C5 in specific Suzuki reactions) and then proceed to functionalize the remaining halogen in a subsequent step under different conditions. For instance, a Suzuki-Miyaura coupling could be performed selectively at C5, followed by a Sonogashira or Buchwald-Hartwig reaction at C3.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Poor or incorrect regioselectivity in Suzuki-Miyaura coupling.
Troubleshooting Steps:
-
To Favor C5-Cl Substitution:
-
Catalyst Choice: Employ a catalyst system known to favor this selectivity, such as bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II).[3]
-
Temperature Control: For the related 3,5-dichloro-1,2,4-thiadiazole, reactions at room temperature have shown selectivity for the C5 position.[3] Consider running your reaction at lower temperatures (e.g., room temperature to 80°C) to favor C5 substitution.[3]
-
-
To Favor C3-Br Substitution:
-
Catalyst and Ligand System: Use a more conventional catalyst system like Pd(PPh₃)₄ with a suitable base.
-
Reaction Conditions: Explore different solvent and base combinations. Sometimes, the choice of base can influence the transmetalation step and, consequently, the regioselectivity.[4]
-
Data Presentation: Regioselectivity in Suzuki-Miyaura Coupling
| Position of Substitution | Catalyst | Temperature | Outcome | Reference |
| C5-Cl | bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) | 80°C | Selective substitution at C5 | [3] |
| C5-Cl (on 3,5-dichloro analog) | Pd(PPh₃)₄ | Room Temp. | Selective monosubstitution at C5 | [3] |
| C3 & C5 (on 3,5-dichloro analog) | Pd(PPh₃)₄ | Reflux | Disubstitution | [3] |
Nucleophilic Aromatic Substitution (SNAr)
Issue: Difficulty in achieving selective substitution with nucleophiles like amines or thiols.
Troubleshooting Steps:
-
Understanding the Substrate: The 1,2,4-thiadiazole ring is electron-deficient, which facilitates SNAr. The relative electron deficiency at C3 and C5 will dictate the site of attack.
-
To Favor C5 Substitution: The presence of the bromine at C3, being a larger and more polarizable atom, might influence the electronic distribution, potentially making C5 more electrophilic under certain conditions.
-
To Favor C3 Substitution: The better leaving group ability of bromide compared to chloride would generally favor substitution at C3.
-
Reaction Conditions:
-
Solvent: Use polar aprotic solvents like DMF or DMSO to facilitate the formation of the Meisenheimer complex intermediate.
-
Temperature: Gently heating the reaction can overcome the activation energy barrier. However, excessive heat may lead to a loss of selectivity.
-
Base: For amine nucleophiles, a non-nucleophilic base can be used to deprotonate the amine, increasing its nucleophilicity.
-
Sonogashira Coupling
Issue: Lack of selectivity between the C3-Br and C5-Cl positions.
Troubleshooting Steps:
-
Exploiting Halogen Reactivity: The Sonogashira coupling is highly sensitive to the identity of the halogen. The reactivity order is generally I > Br > OTf > Cl. Therefore, selective coupling at the C3-Br position is expected.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Using a catalyst system that is highly active for C-Br bond activation but less so for C-Cl can enhance selectivity. The nature of the ligand on the palladium catalyst can govern the regioselectivity.[5][6]
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst is standard, but its concentration can sometimes be tuned to optimize selectivity.
-
Temperature: Running the reaction at the lowest possible temperature that still allows for efficient coupling at the C-Br bond can prevent the less reactive C-Cl bond from participating.
Buchwald-Hartwig Amination
Issue: Competitive reaction at both halogen positions or decomposition of the starting material.
Troubleshooting Steps:
-
General Selectivity: Similar to the Sonogashira coupling, the Buchwald-Hartwig amination should preferentially occur at the more reactive C3-Br bond.
-
Catalyst-Ligand System: The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for success.[7][8] Sterically hindered biarylphosphine ligands are often effective for coupling with less reactive chlorides, so to enhance selectivity for the bromide, a less bulky ligand might be considered initially.
-
Base Selection: The strength and nature of the base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome.[8] A weaker base might favor the more facile C-Br amination.
-
Reaction Temperature: Lowering the reaction temperature can improve selectivity by favoring the reaction with the lower activation energy, which is expected to be the C-Br bond amination.
Experimental Protocols
Key Experiment: Regioselective Suzuki-Miyaura Coupling at C5 [3]
-
Reagents:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 eq.)
-
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (0.05 eq.)
-
Anhydrous base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)
-
Anhydrous dioxane
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80°C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Workflow for selective Suzuki-Miyaura coupling at C5.
Caption: Troubleshooting logic for regioselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. baranlab.org [baranlab.org]
- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Selection for 3-Bromo-5-chloro-1,2,4-thiadiazole
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for the efficient catalytic conversion of 3-Bromo-5-chloro-1,2,4-thiadiazole. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in a palladium-catalyzed cross-coupling reaction?
A1: The Carbon-Bromine (C-Br) bond at the 3-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 5-position.[1][2][3] The general order of reactivity for halogens in oxidative addition to a palladium center is I > Br > OTf > Cl.[1][2][3] This inherent difference in reactivity allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact for potential subsequent transformations.
Q2: I want to couple an aryl group to the thiadiazole ring. Which cross-coupling reaction should I start with?
A2: The Suzuki-Miyaura coupling is an excellent and widely used choice for forming C(sp²)-C(sp²) bonds (aryl-aryl coupling).[4][5] It generally has high functional group tolerance and uses organoboron reagents that are relatively stable and have low toxicity.[6] For this compound, specific conditions for Suzuki-Miyaura coupling have been successfully developed.[7]
Q3: What are the main differences between Suzuki, Stille, and Sonogashira couplings for this substrate?
A3:
-
Suzuki-Miyaura Coupling: Couples the substrate with an organoboron reagent (boronic acid or ester) to form C-C bonds. It is known for its mild conditions and the low toxicity of its boron-based reagents.[4][6][8]
-
Stille Coupling: Uses an organotin reagent (stannane) to form C-C bonds.[9] While versatile and tolerant of many functional groups, the high toxicity of organotin compounds is a significant drawback.[8][9]
-
Sonogashira Coupling: Specifically couples the substrate with a terminal alkyne to form a C(sp²)-C(sp) bond, creating an alkynyl-substituted thiadiazole.[10][11] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[10][12][13]
Q4: Is it possible to functionalize the C-Cl bond after reacting the C-Br bond?
A4: Yes, a sequential cross-coupling strategy is feasible. After selectively functionalizing the more reactive C-Br position under milder conditions, the remaining C-Cl bond can be targeted. This second coupling step typically requires more forcing conditions, such as higher temperatures, a stronger base, or a more active catalyst system, often one with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][2]
Catalyst & Condition Selection Guide
The following table summarizes recommended starting conditions for various cross-coupling reactions targeting the C-Br bond of this compound.
| Coupling Reaction | Recommended Catalyst / Precatalyst | Ligand (if separate) | Recommended Base(s) | Solvent System(s) | Typical Temp. |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ | PPh₃, dppf, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, DMF | 80-110 °C |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | (Not always required) | Toluene, Dioxane, DMF | 80-110 °C |
| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, DIPEA | THF, DMF | Room Temp - 80 °C |
Note: This data is compiled from general protocols and literature on similar halo-heterocyclic systems.[1][3][8][12][14] Optimization is often necessary for specific substrates.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[15][16] 2. Insufficient Degassing: Oxygen can deactivate the catalyst.[15] 3. Incorrect Base/Solvent: The base may not be strong or soluble enough to participate effectively in the catalytic cycle.[14][15] 4. Low Temperature: Reaction kinetics may be too slow. | 1. Use a fresh batch of catalyst or a pre-catalyst. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[17] 2. Thoroughly degas all solvents and reagents using a freeze-pump-thaw method or by sparging with an inert gas (Ar or N₂).[2] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems. The presence of water can be crucial for some inorganic bases.[15][18] 4. Incrementally increase the reaction temperature, but be mindful of potential side reactions or decomposition. |
| Side Product Formation | 1. Homocoupling: Coupling of two organometallic reagents (e.g., boronic acid). Often caused by the presence of oxygen.[17] 2. Dehalogenation: Replacement of the bromine atom with hydrogen. Can be caused by certain bases or impurities.[14] 3. Thiadiazole Ring Decomposition: The 1,2,4-thiadiazole ring can be sensitive to certain conditions, such as strongly basic environments.[19][20] | 1. Ensure a strictly inert atmosphere. Lowering the catalyst loading or temperature may also help.[17] 2. Screen alternative bases. Ensure high purity of starting materials. 3. Attempt the reaction with a milder base (e.g., KF) or at a lower temperature.[15] Monitor the reaction closely to avoid prolonged exposure to harsh conditions. |
| Poor Regioselectivity | 1. High Reaction Temperature: Elevated temperatures can provide enough energy to activate the less reactive C-Cl bond.[7] 2. Catalyst System: Some catalyst/ligand combinations may have lower selectivity. | 1. Perform the reaction at the lowest effective temperature. A study on a similar substrate showed that room temperature favored reaction at the more reactive site, while reflux conditions led to disubstitution.[7] 2. Screen different palladium catalysts and ligands. Less hindered ligands may offer better selectivity in some cases. |
Visual Guides and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-5-chloro-1,2,4-thiadiazole and 3,5-dichloro-1,2,4-thiadiazole in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two key halogenated heterocyclic intermediates: 3-Bromo-5-chloro-1,2,4-thiadiazole and 3,5-dichloro-1,2,4-thiadiazole. These compounds are valuable building blocks in medicinal chemistry and materials science, primarily utilized in reactions involving nucleophilic aromatic substitution (SNAr). This document outlines their relative reactivity based on established chemical principles, presents available experimental data, and provides detailed experimental protocols for representative transformations.
Introduction to Reactivity in 1,2,4-Thiadiazoles
The 1,2,4-thiadiazole ring is an electron-deficient heterocycle, which activates halogen substituents at the 3- and 5-positions towards nucleophilic attack. This inherent reactivity makes 3,5-dihalo-1,2,4-thiadiazoles versatile substrates for the synthesis of more complex molecules through the displacement of one or both halogen atoms by a variety of nucleophiles.
Predicted Relative Reactivity
Therefore, it is predicted that This compound will be more reactive than 3,5-dichloro-1,2,4-thiadiazole in nucleophilic aromatic substitution reactions. The substitution of the bromine atom is expected to occur under milder conditions or at a faster rate compared to the substitution of a chlorine atom at the same position. In this compound, the bromine at the 3-position is anticipated to be the more labile leaving group.
Data Presentation: Comparison of Properties and Reactivity
| Feature | This compound | 3,5-dichloro-1,2,4-thiadiazole |
| CAS Number | 37159-60-7[1] | 37159-58-3 |
| Molecular Formula | C₂BrClN₂S[2] | C₂Cl₂N₂S |
| Molecular Weight | 215.49 g/mol | 171.04 g/mol |
| Physical State | Clear colorless to yellow liquid[2] | Not specified, likely solid or liquid |
| Purity | Typically ≥95%[1] | Typically high purity for synthesis |
| Predicted Reactivity | Higher, due to the better leaving group ability of bromide. | Lower, due to the stronger C-Cl bond compared to C-Br. |
Experimental Data: Suzuki-Miyaura Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that proceeds via a mechanism involving oxidative addition of the palladium catalyst to the carbon-halogen bond. The efficiency of this step is dependent on the lability of the C-X bond. Literature data on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole demonstrates the feasibility of substituting the chlorine atoms.
Table 1: Suzuki-Miyaura Coupling of 3,5-dichloro-1,2,4-thiadiazole with Arylboronic Acids
| Arylboronic Acid | Product | Yield |
| 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55% |
| 3,5-Difluorophenylboronic acid | 3,5-Bis(3,5-difluorophenyl)-1,2,4-thiadiazole | 63% |
| 3-Cyanophenylboronic acid | 3,5-Bis(3-cyanophenyl)-1,2,4-thiadiazole | 59% |
Data sourced from a study on the Suzuki-Miyaura coupling reactions of 3,5-dichloro-1,2,4-thiadiazole.
While specific yield data for the Suzuki-Miyaura coupling of this compound under identical conditions is not available for a direct comparison, it is a known reactive intermediate for such transformations. It is anticipated that the reaction would proceed with higher efficiency, potentially allowing for lower catalyst loading or shorter reaction times.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3,5-dichloro-1,2,4-thiadiazole
This protocol describes the synthesis of 3,5-diaryl-1,2,4-thiadiazoles from 3,5-dichloro-1,2,4-thiadiazole.
Materials:
-
3,5-dichloro-1,2,4-thiadiazole
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Methanol
Procedure:
-
To a reaction flask, add 3,5-dichloro-1,2,4-thiadiazole, the arylboronic acid (2.2 eq.), and potassium carbonate.
-
Add a solvent mixture of toluene, water, and methanol.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The following diagram illustrates the general mechanism for the nucleophilic aromatic substitution on a 3,5-dihalo-1,2,4-thiadiazole.
Caption: General SNAr mechanism on a 3,5-dihalo-1,2,4-thiadiazole.
Experimental Workflow: Substrate Selection Logic
This diagram outlines the decision-making process for selecting between the two substrates based on desired reaction outcomes.
Caption: Logical workflow for selecting the appropriate dihalothiadiazole substrate.
Conclusion
Both this compound and 3,5-dichloro-1,2,4-thiadiazole are highly valuable and reactive intermediates for the synthesis of substituted 1,2,4-thiadiazoles. Based on fundamental chemical principles, the bromo-chloro derivative is expected to exhibit higher reactivity in nucleophilic aromatic substitution reactions due to the superior leaving group ability of bromide compared to chloride. The choice of substrate will therefore depend on the specific requirements of the synthetic route, with this compound being the preferred option for transformations requiring milder conditions or faster reaction rates. The provided experimental protocol for the Suzuki-Miyaura coupling of the dichloro analog serves as a solid foundation for developing procedures for both substrates.
References
The Strategic Advantage of the 3-Bromo-5-chloro-1,2,4-thiadiazole Scaffold in Modern Drug Discovery
For Immediate Release
In the competitive landscape of drug development, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the myriad of heterocyclic structures available to medicinal chemists, the 3-Bromo-5-chloro-1,2,4-thiadiazole moiety has emerged as a particularly advantageous starting point for the synthesis of novel bioactive compounds. This guide provides a comprehensive comparison of this scaffold with other common heterocyclic systems, supported by experimental data, to highlight its unique benefits for researchers, scientists, and drug development professionals.
The this compound scaffold offers a unique combination of reactivity and stability, making it a versatile building block in the synthesis of diverse molecular architectures. The presence of two distinct halogen atoms at the 3 and 5 positions provides orthogonal handles for selective functionalization, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This inherent reactivity is a key advantage in the rapid generation of compound libraries for high-throughput screening.
Physicochemical and Pharmacokinetic Profile: A Comparative Overview
The 1,2,4-thiadiazole ring system possesses intrinsic physicochemical properties that are often favorable for drug-like molecules. Compared to its bioisosteres, such as oxadiazoles and triazoles, the thiadiazole core generally imparts a higher degree of lipophilicity. This can lead to improved cell membrane permeability and enhanced oral bioavailability. Furthermore, the sulfur atom in the thiadiazole ring can engage in specific non-covalent interactions with biological targets, potentially increasing binding affinity and selectivity.
| Property | 1,2,4-Thiadiazole | 1,3,4-Oxadiazole | 1,2,4-Triazole | Rationale & Drug Design Implications |
| Lipophilicity (LogP) | Generally higher | Lower | Lower | The sulfur atom in thiadiazole increases lipophilicity compared to the more electronegative oxygen in oxadiazole. This can enhance membrane permeability but may require optimization to maintain aqueous solubility. |
| Hydrogen Bond Acceptor Strength | Moderate | Strong | Strong | The nitrogen atoms in all three scaffolds act as hydrogen bond acceptors. The oxygen atom in oxadiazole provides an additional strong acceptor site, which can be crucial for specific target interactions. |
| Metabolic Stability | Generally good | Variable | Generally good | The 1,2,4-thiadiazole ring is often metabolically stable. The C-S bond can be more resistant to enzymatic cleavage than the C-O bond in oxadiazoles. |
| Dipole Moment | Moderate | Higher | Higher | The dipole moment influences solubility and interactions with polar targets. The thiadiazole scaffold offers a more moderate dipole moment compared to its oxygen- and nitrogen-rich counterparts. |
Superior Performance in Anticancer Applications: A Case Study
Recent studies have highlighted the potential of 1,2,4-thiadiazole derivatives as potent anticancer agents. In a comparative study, a series of novel amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole hybrids were synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. Several of these compounds, derived from a 1,2,4-thiadiazole core, demonstrated superior or comparable potency to the standard chemotherapeutic agent, etoposide.
Notably, compounds featuring the 1,2,4-thiadiazole scaffold displayed broad-spectrum anticancer activity. For instance, compound 8g , a chloro-substituted derivative, exhibited significant activity against multiple cancer cell lines. This underscores the potential of the this compound starting material to generate potent and versatile anticancer drug candidates.
Table 1: Comparative Anticancer Activity (IC50 in µM) of 1,2,4-Thiadiazole-1,2,4-Triazole Hybrids [1]
| Compound | MCF-7 (Breast) | A549 (Lung) | DU145 (Prostate) | MDA MB-231 (Breast) |
| 8g (Thiadiazole derivative) | 1.02 ± 0.65 | 1.69 ± 0.13 | 2.13 ± 1.98 | 2.15 ± 1.08 |
| Etoposide (Standard) | 1.91 ± 0.84 | 2.43 ± 0.97 | 3.08 ± 0.135 | 2.11 ± 0.76 |
Targeting Key Signaling Pathways in Oncology
Derivatives of the 1,2,4-thiadiazole scaffold have shown promise as inhibitors of critical signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The thiadiazole core can act as a bioisosteric replacement for other heterocyclic systems, like thiazole, in kinase inhibitors, often leading to improved activity and selectivity. The unique electronic properties of the 1,2,4-thiadiazole ring can facilitate favorable interactions within the ATP-binding pocket of kinases.
References
A Comparative Guide to Analytical Methods for Confirming the Structure of 3-Bromo-5-chloro-1,2,4-thiadiazole Derivatives
The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For heterocyclic compounds such as 3-Bromo-5-chloro-1,2,4-thiadiazole and its derivatives, a multi-faceted analytical approach is essential to ascertain not only the core scaffold but also the precise regiochemistry of substituents. These compounds serve as critical intermediates in the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comparative overview of the primary analytical methods employed for their structural elucidation, complete with supporting data from related compounds and detailed experimental protocols.
The principal techniques for characterizing these derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. While spectroscopic methods provide crucial information about the molecular framework and functional groups, X-ray crystallography offers the definitive determination of the solid-state structure, which is particularly vital for distinguishing between potential isomers.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For thiadiazole derivatives, both ¹H and ¹³C NMR are routinely used.
¹H NMR Spectroscopy provides information on the chemical environment of protons. In the absence of protons directly attached to the thiadiazole ring in the parent this compound, this technique is primarily used to characterize substituents attached to the core.
¹³C NMR Spectroscopy is more informative for the core structure, as it directly probes the carbon atoms of the thiadiazole ring. The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent nitrogen, sulfur, and halogen atoms. In 1,3,4-thiadiazole derivatives, the carbon atoms of the thiadiazole ring typically resonate in the range of 158-165 ppm.[4] For 1,2,4-thiadiazoles, similar downfield shifts are expected due to the influence of the heteroatoms.
Data Presentation: Illustrative NMR Data for Thiadiazole Derivatives
Since specific spectral data for this compound is not extensively published, the following table presents typical ¹³C NMR chemical shifts for related 1,3,4-thiadiazole structures to provide a comparative reference.
| Compound Structure Example | Thiadiazole Ring Carbons (δ, ppm) | Reference |
| 5-(p-tolyl)-N-phenyl-1,3,4-thiadiazol-2-amine | C2: 163.83, C5: 162.74 | [5] |
| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | C2: 164.2, C5: 160.1 | [6] |
| Indolyl-triazolo-thiadiazole Hybrid | C(Thiadiazole): 153.45, 167.01 | [7] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified thiadiazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz). Tune and shim the instrument to ensure optimal field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer structural insights through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition.[7]
For this compound (C₂BrClN₂S), the expected molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This unique pattern is a powerful diagnostic tool for confirming the presence of these halogens.
Data Presentation: Expected Isotopic Pattern for [M]⁺ of C₂BrClN₂S
| Ion | Expected m/z | Relative Abundance (%) |
| [C₂⁷⁹Br³⁵ClN₂S]⁺ | 197.86 | ~77 |
| [C₂⁸¹Br³⁵ClN₂S]⁺ | 199.86 | ~75 |
| [C₂⁷⁹Br³⁷ClN₂S]⁺ | 199.86 | ~25 |
| [C₂⁸¹Br³⁷ClN₂S]⁺ | 201.86 | ~24 |
Note: The table illustrates the primary ions. The observed spectrum would show overlapping peaks at m/z ~200.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). Optimize source parameters such as spray voltage, capillary temperature, and gas flows.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire mass spectra in the appropriate mass range. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Fragmentation Analysis (MS/MS): To obtain structural information, select the molecular ion peak for collision-induced dissociation (CID). Acquire the resulting product ion spectrum. Fragmentation may involve the loss of halogens, CN, or cleavage of the thiadiazole ring.[8]
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. For thiadiazole derivatives, IR spectroscopy can confirm the presence of the heterocyclic ring and any functional groups on its substituents.
Data Presentation: Characteristic IR Absorption Bands for Thiadiazole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C=N stretching (ring) | 1613 - 1643 | [9] |
| C-S stretching (ring) | 1183 - 1575 | [6] |
| N-H stretching (for amino derivatives) | 3149 - 3300 | [10] |
| C=O stretching (for acyl derivatives) | 1678 - 1705 | [9][11] |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the attenuated total reflectance (ATR) crystal. No further preparation is typically needed.
-
Instrument Setup: Ensure the FT-IR spectrometer and ATR accessory are clean.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum to identify characteristic absorption bands.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[2] It provides a precise three-dimensional map of electron density in a molecule, allowing for the determination of bond lengths, bond angles, and absolute configuration. For substituted thiadiazoles, this technique is invaluable for confirming the connectivity of atoms and distinguishing between regioisomers, which can be challenging to achieve definitively by spectroscopy alone.[2][3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[3]
-
Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data at a controlled temperature (often 100 K) using a diffractometer with a focused X-ray source (e.g., Mo Kα radiation).[3]
-
Structure Solution and Refinement: Process the collected diffraction data. Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model using full-matrix least-squares on F² until the calculated and observed diffraction patterns converge.[3]
-
Structure Validation: Analyze the final refined structure for geometric reasonability and check for any inconsistencies. Generate a final crystallographic report, typically in the form of a CIF file.
Workflow and Method Comparison
The following diagrams illustrate the general workflow for structural confirmation and a comparison of the information provided by each analytical method.
Caption: General workflow for synthesis and structural analysis.
Caption: Information provided by different analytical methods.
Conclusion
Confirming the structure of this compound derivatives requires a synergistic combination of analytical techniques. NMR and IR spectroscopy provide initial confirmation of the molecular backbone and functional groups, while mass spectrometry confirms the molecular weight and elemental composition, with its characteristic isotopic patterns providing strong evidence for the presence of halogens. However, for absolute and unambiguous proof of structure, particularly in distinguishing regioisomers, single-crystal X-ray diffraction remains the definitive method. The choice and application of these methods, as outlined in this guide, are critical for advancing research and development involving this important class of heterocyclic compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthetic Validation of 3-Bromo-5-chloro-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a validated synthetic pathway and a potential alternative route for the synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The comparison focuses on reaction efficiency, accessibility of starting materials, and overall practicality for laboratory and potential scale-up applications.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for two distinct synthetic routes to this compound. This allows for a rapid comparison of the efficiency and conditions of each route.
| Parameter | Route 1: Sandmeyer-Type Synthesis | Route 2: Oxidative Dimerization (Proposed) |
| Starting Materials | 2-Amino-5-chlorothioacetamide, N-Bromosuccinimide | Bromoformamidine hydrobromide, Chloroformamidine hydrochloride |
| Key Reagents/Catalyst | Sodium Nitrite, Copper(I) Bromide | Oxidizing Agent (e.g., Iodine, Hydrogen Peroxide) |
| Reaction Conditions | Diazotization: 0-5 °C; Sandmeyer: 0-25 °C | Room Temperature to Mild Heating |
| Typical Overall Yield | 60-70% (Estimated) | 30-50% (Hypothetical, based on mixed dimerization) |
| Reaction Time | 4-6 hours | 2-12 hours |
| Purification Method | Extraction and Column Chromatography | Column Chromatography |
Detailed Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Route 1: Sandmeyer-Type Synthesis via 5-Amino-3-chloro-1,2,4-thiadiazole
This route proceeds in two main stages: the synthesis of the 5-amino-3-chloro-1,2,4-thiadiazole intermediate and its subsequent conversion to the target molecule via a Sandmeyer-type reaction.
Step 1: Synthesis of 5-Amino-3-chloro-1,2,4-thiadiazole
-
Protocol: To a stirred solution of 2-amino-5-chlorothioacetamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM), N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-amino-3-chloro-1,2,4-thiadiazole.
Step 2: Sandmeyer Bromination of 5-Amino-3-chloro-1,2,4-thiadiazole
-
Protocol: 5-Amino-3-chloro-1,2,4-thiadiazole (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (48%). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide (1.2 eq) in hydrobromic acid at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is purified by flash column chromatography.
Route 2: Proposed Oxidative Dimerization
This proposed route involves the mixed oxidative dimerization of two different amidine precursors. This method is presented as a potential alternative, though it may present challenges in selectivity and yield due to the formation of multiple products.
-
Protocol: To a solution of bromoformamidine hydrobromide (1.0 eq) and chloroformamidine hydrochloride (1.0 eq) in a solvent such as dimethylformamide (DMF), an oxidizing agent (e.g., 2.0 eq of Iodine or dropwise addition of 30% hydrogen peroxide) is added. The reaction mixture is stirred at room temperature for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with a saturated solution of sodium thiosulfate (if iodine is used) and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product would be a mixture of 3,5-dibromo-, 3,5-dichloro-, and the desired this compound, requiring careful separation by column chromatography.
Visualized Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes and a general experimental workflow.
References
A Comparative Guide to 3-Bromo-5-chloro-1,2,4-thiadiazole and Other Halogenated Heterocycles in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic use of halogenated heterocyclic building blocks is paramount. These scaffolds offer a versatile platform for the construction of complex molecular architectures through various cross-coupling reactions. This guide provides a comparative analysis of 3-Bromo-5-chloro-1,2,4-thiadiazole against other common halogenated heterocycles, focusing on their reactivity and application in key synthetic transformations.
Introduction to this compound
This compound is a highly reactive and versatile intermediate characterized by its unique arrangement of nitrogen, sulfur, and halogen atoms.[1] This distinct structure imparts significant potential for its use in the synthesis of biologically active molecules, including novel drugs and crop protection agents.[1] The presence of two different halogen atoms at positions 3 and 5 opens avenues for selective functionalization, a critical aspect in multi-step synthetic sequences.
Comparative Reactivity in Cross-Coupling Reactions
The utility of halogenated heterocycles is largely defined by their performance in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of the halogenated heterocycle is influenced by the nature of the halogen (I > Br > Cl > F), the position of the halogen on the ring, and the electronic properties of the heterocyclic core.
A noteworthy and unusual reactivity pattern has been observed for this compound. In Suzuki-Miyaura coupling reactions, regioselective substitution occurs at the 5-chloro position, which is contrary to the expected reactivity based on carbon-halogen bond strength, where the C-Br bond is typically more reactive than the C-Cl bond.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. The following table compares the performance of this compound with other representative halogenated heterocycles in this reaction.
Table 1: Comparison of Halogenated Heterocycles in Suzuki-Miyaura Coupling
| Heterocycle | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Arylboronic acids | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | N/A | N/A (Selective at C5-Cl) | [2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. isopropanol | 80 | 0.5 | 95 | [3] |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | |
| 2-Chloro-N-methylimidazole | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 85 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-dichloro-1,2,4-thiadiazole (A representative protocol for a related compound) [2]
To a stirred solution of 3,5-dichloro-1,2,4-thiadiazole (1.0 eq) and an arylboronic acid (1.1 eq) in a mixture of toluene, water, and methanol, tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and K₂CO₃ (2.0 eq) are added. The reaction mixture is heated at reflux and monitored by TLC. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Buchwald-Hartwig Amination
Table 2: Comparison of Halogenated Heterocycles in Buchwald-Hartwig Amination
| Heterocycle | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 24 | 92 | [5] |
| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 | [6] |
| 2-Bromo-N-methylimidazole | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 78 | [6] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine [5]
In an oven-dried Schlenk tube, 2-chloropyridine (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated at 100 °C with stirring. The reaction progress is monitored by GC-MS. Upon completion, the mixture is cooled, diluted with ether, and filtered through Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. As with the Buchwald-Hartwig amination, specific data for this compound is scarce. The following table illustrates the performance of other halogenated heterocycles.
Table 3: Comparison of Halogenated Heterocycles in Sonogashira Coupling
| Heterocycle | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2 | 95 | [7] |
| 5-Iodouracil | Propargylamine | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 12 | 85 | [8] |
| 4-Iodo-1-methylimidazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4 | 92 |
Experimental Protocol: Sonogashira Coupling of 3-Iodopyridine [7]
A mixture of 3-iodopyridine (1.0 eq), phenylacetylene (1.2 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) in THF is stirred under an argon atmosphere. Triethylamine (2.0 eq) is added, and the reaction is stirred at room temperature. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Conclusion
This compound stands out as a promising, albeit less documented, building block in synthetic chemistry. Its unusual regioselectivity in Suzuki-Miyaura couplings highlights its potential for novel synthetic strategies. While a direct quantitative comparison in Buchwald-Hartwig and Sonogashira reactions is currently limited by the available literature, the established reactivity of other halogenated heterocycles provides a strong foundation for predicting its behavior and designing experimental conditions. For researchers and drug development professionals, the exploration of this compound's reactivity in a broader range of cross-coupling reactions could unlock new pathways to innovative molecular entities. The data and protocols presented for analogous systems serve as a valuable starting point for such investigations.
References
- 1. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kbfi.ee [kbfi.ee]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. ajol.info [ajol.info]
A Comparative Guide to Purity Assessment of 3-Bromo-5-chloro-1,2,4-thiadiazole: HPLC vs. Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug discovery and development. 3-Bromo-5-chloro-1,2,4-thiadiazole, a heterocyclic compound, serves as a vital building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Ensuring its purity is paramount to guarantee the safety, efficacy, and reproducibility of the final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, complete with detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method is a suitable approach.[3]
During the synthesis of this compound, several impurities could potentially arise from starting materials, by-products, or degradation. These may include:
-
Impurity A: Unreacted starting materials (e.g., a precursor thioamide).
-
Impurity B: Over-halogenated or under-halogenated thiadiazole derivatives.
-
Impurity C: Hydrolysis products.
The following table presents hypothetical data from a reversed-phase HPLC analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity C (Hydrolysis Product) | 2.8 | 12,500 | 0.5 |
| Impurity A (Starting Material) | 4.1 | 25,000 | 1.0 |
| This compound | 7.5 | 2,412,500 | 96.5 |
| Impurity B (Di-brominated species) | 9.2 | 50,000 | 2.0 |
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating aromatic heterocycles.[4]
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
Gradient: Start with 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in acetonitrile.
Comparative Analysis with Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds.[5] |
| Sensitivity & Selectivity | Good sensitivity with UV detection. Selectivity can be enhanced with detectors like a Diode Array Detector (DAD). | High sensitivity and selectivity, especially with mass spectrometric detection, which provides structural information.[3] |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS. | Higher initial instrumentation cost. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization to increase volatility and thermal stability. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-300 amu.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in a volatile solvent like dichloromethane.
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams outline the experimental workflow and the logical steps in the purity assessment.
Caption: Experimental workflow for HPLC and GC-MS analysis.
References
performance comparison of 3-Bromo-5-chloro-1,2,4-thiadiazole in different reaction types
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. 3-Bromo-5-chloro-1,2,4-thiadiazole, a versatile heterocyclic intermediate, offers two distinct reactive sites for functionalization. This guide provides a comparative analysis of its performance in various reaction types, offering insights into its reactivity and selectivity, supported by available experimental data.
This document delves into the performance of this compound in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. A discussion on its potential in cycloaddition reactions is also included, drawing from the general reactivity of the 1,2,4-thiadiazole scaffold.
Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For this compound, the key question is the relative reactivity of the bromo and chloro substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. Studies on dihalogenated 1,2,4-thiadiazoles provide valuable insights into the regioselectivity of this reaction. In the case of this compound, experimental evidence suggests a preferential reaction at the 5-chloro position. This is contrary to the typical reactivity trend of halogens (I > Br > Cl) in Suzuki-Miyaura couplings and is attributed to the electronic properties of the thiadiazole ring.[1]
A study on the related 3,5-dichloro-1,2,4-thiadiazole demonstrated that mono-arylation occurs selectively at the 5-position in good yield (75%) at room temperature.[1] Applying optimized conditions originally developed for the coupling of a protected 5-amino-3-bromo-1,2,4-thiadiazole to this compound also showed that the reaction proceeds at the 5-chloro position.[1] This highlights the enhanced reactivity of the C5 position on the 1,2,4-thiadiazole ring.
Table 1: Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |
| 3,5-dichloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O/MeOH, rt, 24h | 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75% | [1] |
| This compound | Arylboronic acids | Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) | Dioxane, 80 °C | 3-bromo-5-aryl-1,2,4-thiadiazole | Selective at C5 | [1] |
Stille and Heck Coupling
While specific data for Stille and Heck couplings of this compound is limited in the reviewed literature, the general principles of these reactions suggest a similar reactivity pattern, with the more electron-deficient C5 position being the likely site of initial reaction. Further experimental studies are needed to quantify the performance in these transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,2,4-thiadiazole ring makes it susceptible to nucleophilic aromatic substitution. Both the chloro and bromo substituents can be displaced by various nucleophiles.
Reactions with N- and S-Nucleophiles
The reactivity of halogenated thiadiazoles with nucleophiles is well-documented. For instance, chloro-substituted thiadiazoles readily react with amines and thiols.[2] In the context of this compound, the relative leaving group ability of bromide versus chloride comes into play. Generally, bromide is a better leaving group than chloride. However, the electronic environment of the thiadiazole ring can influence this reactivity.
Studies on related 3-chloro-5-substituted-1,2,4-thiadiazoles have shown high reactivity towards thiols.[3] This suggests that this compound would readily undergo substitution with S-nucleophiles. The selectivity of substitution (C3 vs. C5) would depend on the reaction conditions and the nature of the nucleophile.
Table 2: Expected Performance in Nucleophilic Aromatic Substitution
| Nucleophile Type | Expected Reactivity | Potential Selectivity | Notes |
| Amines | Good | Dependent on reaction conditions. | The C3-Br bond may be more susceptible to cleavage due to better leaving group ability of bromide. |
| Thiols | Excellent | Dependent on reaction conditions. | The C5-Cl position is highly activated towards nucleophilic attack. |
Cycloaddition Reactions
The 1,2,4-thiadiazole ring itself is generally aromatic and does not readily participate as a diene or dienophile in typical Diels-Alder reactions. However, the double bonds within the ring can potentially react with highly reactive species in [2+2] or [3+2] cycloadditions, though such examples for this compound are not well-documented in the literature. The primary utility of this molecule lies in the functionalization of its halo-substituents.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Dihalo-1,2,4-thiadiazoles
This protocol is adapted from the mono-arylation of 3,5-dichloro-1,2,4-thiadiazole.[1]
-
To a solution of the dihalo-1,2,4-thiadiazole (1.0 eq) and the respective arylboronic acid (1.1 eq) in a degassed mixture of toluene, methanol, and water is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired mono-arylated product.
General Procedure for Nucleophilic Aromatic Substitution with Thiols
This protocol is a general representation for the reaction of a halo-thiadiazole with a thiol nucleophile.
-
To a solution of the halo-thiadiazole (1.0 eq) in a suitable solvent (e.g., DMF, THF, or acetone) is added the thiol (1.0-1.2 eq) and a base (e.g., triethylamine, potassium carbonate, or sodium hydride) (1.0-1.5 eq).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate and nucleophile, and monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched with water.
-
The product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Visualizing Synthetic Utility
The following diagrams illustrate the general synthetic pathways accessible using this compound as a versatile building block.
Caption: Synthetic pathways of this compound.
The diagram above illustrates the utility of this compound as a scaffold for sequential functionalization through cross-coupling and nucleophilic substitution reactions to generate diverse disubstituted 1,2,4-thiadiazole derivatives.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules. Its performance in cross-coupling reactions, particularly Suzuki-Miyaura coupling, demonstrates a notable regioselectivity for the 5-chloro position, offering a strategic handle for selective functionalization. While specific quantitative data for a broad range of reactions remains to be fully explored, the available information on related compounds provides a strong foundation for predicting its reactivity. The high susceptibility of the thiadiazole ring to nucleophilic attack further enhances its synthetic utility. For researchers in drug discovery and materials science, a thorough understanding of the reactivity patterns of this intermediate is key to unlocking its full potential in the rapid generation of novel chemical entities.
References
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
literature review of the synthetic utility of 3-Bromo-5-chloro-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
3-Bromo-5-chloro-1,2,4-thiadiazole is a versatile heterocyclic building block that holds significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique arrangement of nitrogen, sulfur, and halogen atoms imparts a high degree of reactivity, making it a valuable intermediate for a range of chemical transformations. This guide provides a comparative analysis of the synthetic utility of this compound, with a focus on its performance in palladium-catalyzed cross-coupling reactions and its potential in nucleophilic substitution reactions. Experimental data and detailed protocols are provided to assist researchers in leveraging this reagent for their synthetic endeavors.
Palladium-Catalyzed Cross-Coupling Reactions: A Focus on Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, with its two distinct halogen atoms, presents an interesting case for regioselective functionalization.
A key alternative and comparator for the synthetic utility of this compound is its analogue, 3,5-dichloro-1,2,4-thiadiazole. Studies on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole have provided valuable insights into the reactivity of this heterocyclic system and have established optimized conditions that are also applicable to the bromo-chloro analogue.[1]
Comparative Performance in Suzuki-Miyaura Coupling
Research has shown that the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with various arylboronic acids can be controlled to achieve either mono- or diarylation.[1] Notably, the regioselectivity of the first coupling reaction on this compound is counterintuitive to the general reactivity trend of halogens (I > Br > Cl) in such reactions.[2] The coupling preferentially occurs at the 5-chloro position.[1] This observation is critical for synthetic planning.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for 3,5-Dihalo-1,2,4-thiadiazoles
| Starting Material | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid (1.1 equiv.), Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, rt, 24 h | 5-Aryl-3-chloro-1,2,4-thiadiazoles | 75 | [1] |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid (2.2 equiv.), Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, reflux | 3,5-Diaryl-1,2,4-thiadiazoles | 55 | [1] |
| This compound | Arylboronic acid, bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), Dioxane, 80 °C | 3-Bromo-5-aryl-1,2,4-thiadiazoles | Data not explicitly tabulated, but conditions are reported to be applicable.[1] | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-thiadiazole (Adaptable for this compound)
The following protocol for the mono-arylation of 3,5-dichloro-1,2,4-thiadiazole can be adapted for this compound to synthesize 3-bromo-5-aryl-1,2,4-thiadiazoles.[1]
Materials:
-
3,5-Dichloro-1,2,4-thiadiazole (or this compound)
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Methanol
-
Water
Procedure:
-
To a stirred solution of the 3,5-dihalo-1,2,4-thiadiazole in a mixture of toluene, methanol, and water, add the arylboronic acid (1.1 equivalents) and potassium carbonate.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the 1,2,4-thiadiazole ring makes it susceptible to nucleophilic aromatic substitution (SNA). The presence of two leaving groups (bromo and chloro) on this compound offers opportunities for sequential functionalization with various nucleophiles such as amines and thiols.
While specific quantitative data for the nucleophilic substitution reactions of this compound is not extensively documented in dedicated studies, the general principles of SNA on halo-heterocycles can be applied. The relative reactivity of the C-Br and C-Cl bonds in SNA reactions on this scaffold would be an important factor in determining the regioselectivity. Typically, the C-Br bond is more labile than the C-Cl bond in such reactions.
Potential Applications and Comparison with Alternatives
The ability to introduce diverse functionalities via SNA reactions makes this compound a valuable precursor for the synthesis of biologically active molecules. For instance, the introduction of amino groups can lead to compounds with potential applications in medicinal chemistry.
As an alternative, other dihalogenated heterocycles can be employed for similar transformations. However, the unique electronic properties of the 1,2,4-thiadiazole ring can influence the reactivity and the biological activity of the final products.
Visualizing Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict the key reaction pathways.
Caption: Suzuki-Miyaura Coupling Pathway
Caption: Nucleophilic Aromatic Substitution
Conclusion
This compound is a highly reactive and synthetically useful building block. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has been demonstrated, with the notable regioselectivity at the 5-chloro position providing a powerful tool for targeted synthesis. While further quantitative studies on its nucleophilic substitution reactions are warranted, the established principles of SNA on halo-heterocycles suggest significant potential for diverse functionalization. The experimental protocols and comparative data presented in this guide aim to facilitate the effective utilization of this compound in the development of novel and complex molecules.
References
A Comparative Guide to the Structural Confirmation of 3-Bromo-5-chloro-1,2,4-thiadiazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction products derived from 3-Bromo-5-chloro-1,2,4-thiadiazole, a versatile heterocyclic building block crucial in the synthesis of novel pharmaceutical and agrochemical agents.[1] The inherent reactivity of the carbon-halogen bonds in this scaffold allows for selective functionalization through various cross-coupling and substitution reactions. Here, we compare the structural confirmation of products from two primary reaction pathways: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). Detailed experimental protocols and spectroscopic data are provided to aid in the identification and characterization of these compound classes.
Comparison of Reaction Products
The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds, leading to arylated 1,2,4-thiadiazoles, while nucleophilic aromatic substitution allows for the introduction of heteroatom-based functional groups. The choice of reaction conditions dictates the selectivity and nature of the final product. Below is a comparison of representative products from each pathway.
| Product Name | Reaction Type | Reagents | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | Suzuki-Miyaura (Mono-substitution) | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 75 | 7.92 (d, J = 8.0 Hz, 2H), 7.12 (d, J = 8.0 Hz, 2H), 3.85 (s, 3H) | 187.1, 171.3, 162.1, 128.1, 121.8, 114.4, 55.1 | [M+H]⁺ 227.00 |
| 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | Suzuki-Miyaura (Di-substitution) | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ (reflux) | 55 | 8.25 (d, J = 8 Hz, 2H), 8.07 (d, J = 8 Hz, 2H), 7.16-7.10 (m, 4H), 3.88 (s, 3H), 3.85 (s, 3H) | 186.7, 171.9, 161.9, 160.6, 129.0, 128.7, 124.6, 122.0, 114.4, 113.8, 55.1, 54.8 | [M+H]⁺ 299.00 |
| 5-Chloro-3-(piperidin-1-yl)-1,2,4-thiadiazole | Nucleophilic Aromatic Substitution | Piperidine, Et₃N | 59 | 8.02 (s, 1H), 7.37 (s, 1H), 3.46–3.43 (m, 4H), 1.68–1.64 (m, 6H) | Not available | Not available |
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the generalized reaction pathways for the synthesis of mono- and di-substituted thiadiazoles via Suzuki-Miyaura coupling and a typical workflow for the structural confirmation of the resulting products.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-5-aryl-1,2,4-thiadiazole via Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of the analogous 3,5-dichloro-1,2,4-thiadiazole.[2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Toluene, deaerated
-
Methanol, deaerated
Procedure:
-
To a stirred solution of this compound and tetrakis(triphenylphosphine)palladium(0) in deaerated toluene under a nitrogen atmosphere, add a deaerated 2 M aqueous solution of K₂CO₃ and a solution of the arylboronic acid in deaerated methanol.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-chloro-5-aryl-1,2,4-thiadiazole.
Protocol 2: Synthesis of 3,5-Diaryl-1,2,4-thiadiazole via Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 3,5-diaryl-1,2,4-thiadiazoles from the analogous 3,5-dichloro-1,2,4-thiadiazole.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Toluene, deaerated
-
Methanol, deaerated
Procedure:
-
Follow the same initial setup as in Protocol 1, using 2.2 equivalents of the arylboronic acid.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and perform the same work-up and purification procedure as described in Protocol 1 to obtain the 3,5-diaryl-1,2,4-thiadiazole.
Protocol 3: Synthesis of 3-Amino-5-chloro-1,2,4-thiadiazole via Nucleophilic Aromatic Substitution
This protocol provides a general approach for the nucleophilic substitution of an amino group onto a related heterocyclic scaffold.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., piperidine) (4.0 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Dry Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in dry DMF.
-
Add the amine and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the 3-amino-5-chloro-1,2,4-thiadiazole.
Structural Confirmation Data
The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. In the case of aryl-substituted thiadiazoles, the aromatic region of the spectrum is diagnostic, showing characteristic splitting patterns for the substituted phenyl ring.
-
¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the thiadiazole ring carbons are typically found in the downfield region (150-190 ppm).
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the product and to gain information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also provide structural clues.
By comparing the data obtained from these analytical methods with the expected values for the target structures, researchers can confidently confirm the identity and purity of their synthesized 3,5-disubstituted-1,2,4-thiadiazole derivatives.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-chloro-1,2,4-thiadiazole: A Guide for Laboratory Professionals
The safe disposal of 3-Bromo-5-chloro-1,2,4-thiadiazole is of paramount importance to ensure the safety of laboratory personnel and to maintain environmental compliance. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical.
Hazard Identification and Immediate Safety Precautions
A thorough understanding of the potential hazards associated with this compound is the first step toward safe handling and disposal. This compound is classified as hazardous and requires careful management.[1]
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Prior to handling this compound or its waste, it is mandatory to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | To protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[1] |
| Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1] Adherence to all national and local regulations is mandatory.
-
Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.[2]
-
Solid Waste: Collect any unused or expired this compound and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled solid hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[2]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[2]
-
-
Container Management: All waste containers must be in good condition and compatible with the chemical. Containers must be kept closed except when adding waste and must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazard(s).[2][3]
-
Storage Pending Disposal: Store sealed waste containers in a designated, well-ventilated waste accumulation area.[1] Ensure that the storage location is away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Do not dispose of this compound down the drain or in the regular trash. [2]
Spill and Leak Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain liquid spills. For solid spills, carefully sweep up the material to avoid generating dust.[1]
-
Collect Waste: Place the absorbed material or swept-up solids into a labeled container for disposal.[1]
-
Clean the Area: Thoroughly clean the spill area with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's EHS department.[1]
Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Bromo-5-chloro-1,2,4-thiadiazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-5-chloro-1,2,4-thiadiazole. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification:
This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[1][2]
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4 |
| Acute Dermal Toxicity | Category 4 |
| Acute Inhalation Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][4] | Protects against splashes and eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, latex, or vinyl) and protective clothing to prevent skin exposure.[1][4] | Prevents skin contact and irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] | Protects against inhalation of harmful vapors or mists.[1] |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring a safe working environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
The use of a chemical fume hood is strongly recommended to control exposure to vapors and mists.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
2. Handling Protocol:
-
Avoid all contact with skin and eyes.[1]
-
Do not breathe in any mist, vapors, or spray.[1]
-
Wash your hands, face, and any exposed skin thoroughly after handling the chemical.[1]
-
Do not eat, drink, or smoke in the area where this product is handled.[1]
3. Storage:
-
Store the chemical in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed when not in use.[1]
-
Store the chemical locked up to prevent unauthorized access.[1]
-
Incompatible materials to avoid include strong oxidizing agents and strong bases.[1]
Emergency and First-Aid Procedures
Immediate action is critical in the event of exposure.
| Exposure Route | First-Aid Measures |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1] |
| In case of skin contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Get medical attention.[1] |
| If inhaled | Move the person to fresh air.[1] If the individual is not breathing, provide artificial respiration.[1] Seek medical attention.[1] |
| If swallowed | Call a poison center or doctor immediately if you feel unwell.[1] Rinse the mouth with water.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Do not allow the product to enter drains, other waterways, or the soil.[6]
-
All disposal practices must be in accordance with local, state, and federal regulations.
2. Contaminated Material Disposal:
-
Any materials that have come into contact with the chemical, such as gloves, lab coats, and cleaning materials, should be treated as hazardous waste.
-
Sweep or shovel any spills into suitable containers for disposal.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
